molecular formula C25H31NO11 B1260252 Eucomoside B

Eucomoside B

货号: B1260252
分子量: 521.5 g/mol
InChI 键: BJOGMUBKBDAOFW-KDHVNCFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eucomoside B, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO11 and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H31NO11

分子量

521.5 g/mol

IUPAC 名称

(2S)-2-[[(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H31NO11/c27-9-13-6-7-14-15(22(32)26-16(23(33)34)8-12-4-2-1-3-5-12)11-35-24(18(13)14)37-25-21(31)20(30)19(29)17(10-28)36-25/h1-6,11,14,16-21,24-25,27-31H,7-10H2,(H,26,32)(H,33,34)/t14-,16+,17-,18-,19-,20+,21-,24+,25+/m1/s1

InChI 键

BJOGMUBKBDAOFW-KDHVNCFTSA-N

手性 SMILES

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CO

规范 SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CO

同义词

eucomoside B

产品来源

United States

Foundational & Exploratory

Eucomoside B: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of the discovery of this compound, its natural source, and the methodologies employed for its isolation and structural characterization. Furthermore, this document summarizes the current, albeit limited, understanding of its biological activities and explores the potential signaling pathways it may modulate, setting the stage for future research and drug development endeavors.

Discovery and Natural Source

This compound was first discovered and isolated from the green leaves of Eucommia ulmoides Oliver, a deciduous tree native to China.[1][2] The leaves of this plant, commonly known as Du-Zhong, have a history of use in traditional medicine.[1][2] The groundbreaking work by Takamura et al. in 2007 led to the identification of this compound as a novel iridoid glycoside, contributing to the growing body of knowledge on the chemical constituents of this medicinally important plant.[1]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized representation based on typical methods for isolating iridoid glycosides from Eucommia ulmoides leaves, as specific details from the original discovery paper were not fully accessible.

2.1.1. Plant Material and Extraction

Fresh green leaves of Eucommia ulmoides are collected and air-dried. The dried leaves are then pulverized into a fine powder. The powdered material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.[1][2] This process is often repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation and Purification

The crude extract undergoes a series of fractionation steps to separate compounds based on their polarity. A common approach involves suspending the crude extract in water and partitioning it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

The fraction containing the iridoid glycosides is then subjected to various chromatographic techniques for further purification. These methods may include:

  • Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol-water.

  • Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for the final purification of individual compounds, employing a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.[1]

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic analysis.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms within the molecule and its stereochemistry.[3][4][5]

The collective data from these analyses allows for the unambiguous determination of the structure of this compound as an iridoid glycoside.

Biological Activity and Potential Signaling Pathways

While research on the specific biological activities of isolated this compound is limited, studies on crude extracts of Eucommia ulmoides and other related iridoid glycosides suggest potential anti-inflammatory and neuroprotective properties.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ or EC₅₀ values) detailing the anti-inflammatory or neuroprotective potency of pure this compound. Further in-vitro and in-vivo studies are required to ascertain these values.

Potential Signaling Pathways

Research on Eucommia ulmoides extracts suggests that their anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] It is plausible that this compound, as a constituent of these extracts, contributes to these activities.

  • NF-κB Signaling Pathway: This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB activation is a key target for anti-inflammatory drug development.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and also plays a role in inflammation.

Direct evidence of this compound's effects on these pathways is yet to be established and represents a promising area for future investigation.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation plant_material Eucommia ulmoides Leaves extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound mass_spec Mass Spectrometry pure_compound->mass_spec nmr_spec NMR Spectroscopy (1D & 2D) pure_compound->nmr_spec structure This compound Structure mass_spec->structure nmr_spec->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Potential Signaling Pathway Modulation

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway eucomoside_b This compound mapk MAPK Activation eucomoside_b->mapk Inhibition (?) nfkb NF-κB Activation eucomoside_b->nfkb Inhibition (?) inflammation_mapk Inflammatory Response mapk->inflammation_mapk inflammation_nfkb Inflammatory Response nfkb->inflammation_nfkb

Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.

Conclusion and Future Directions

This compound represents a novel iridoid glycoside isolated from the leaves of Eucommia ulmoides. While its discovery and structural characterization have been established, a significant gap remains in understanding its biological activities and mechanism of action. Future research should focus on:

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀ and EC₅₀ values of this compound for its potential anti-inflammatory and neuroprotective effects.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular targets.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties.

Addressing these research areas will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for the development of new drugs.

References

A Comprehensive Technical Guide to the Isolation and Purification of Eucomoside B from Eucommia ulmoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the methodologies for the successful isolation and purification of Eucomoside B, a bioactive iridoid glycoside, from the leaves of Eucommia ulmoides. The protocols outlined herein are based on established scientific literature and are intended to provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Eucommia ulmoides, commonly known as Du-zhong, is a deciduous tree native to China that has been used for centuries in traditional medicine. Its leaves are a rich source of various bioactive compounds, including lignans, flavonoids, and iridoids. Among these, this compound has garnered significant interest for its potential therapeutic properties. As a conjugate of an iridoid and an amino acid, its unique structure presents both opportunities and challenges in its isolation and purification. This guide details a robust methodology for obtaining high-purity this compound for further research and development.

Experimental Protocols

The isolation and purification of this compound from Eucommia ulmoides leaves is a multi-step process involving extraction, fractionation, and a series of chromatographic separations. The following protocols are synthesized from established methodologies.

Plant Material and Extraction

2.1.1. Plant Material: Fresh green leaves of Eucommia ulmoides are the starting material for the isolation of this compound.

2.1.2. Extraction Protocol:

  • The fresh leaves are minced to increase the surface area for solvent penetration.

  • The minced leaves are then subjected to extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • The resulting methanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Fractionation of the Crude Extract

The crude methanol extract is a complex mixture of various compounds. To simplify the subsequent purification steps, the extract is fractionated using solvent-solvent partitioning.

2.2.1. Solvent Partitioning Protocol:

  • The concentrated methanol extract is suspended in water (H₂O).

  • This aqueous suspension is then successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The n-butanol soluble fraction, which is enriched with iridoid glycosides like this compound, is collected and concentrated.

Chromatographic Purification

The n-butanol fraction undergoes a series of chromatographic steps to isolate this compound from other closely related compounds.

2.3.1. Diaion HP-20 Column Chromatography:

  • The dried n-butanol extract is dissolved in a minimal amount of water and applied to a Diaion HP-20 column.

  • The column is then eluted with a stepwise gradient of methanol in water (e.g., H₂O, 30% MeOH, 60% MeOH, and 100% MeOH).

  • Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

2.3.2. Silica Gel Column Chromatography:

  • The fraction containing this compound from the Diaion HP-20 chromatography is further purified on a silica gel column.

  • A solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) in a specific ratio (e.g., 8:2:0.2) is commonly used for elution.

  • Fractions are again collected and analyzed to track the separation of this compound.

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The final purification of this compound is typically achieved using preparative HPLC.

  • An octadecylsilyl (ODS) column is employed for the separation.

  • A gradient elution with a mobile phase consisting of acetonitrile (MeCN) and water (H₂O), often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape, is used. An example gradient could be 20% MeCN in H₂O containing 0.1% TFA.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The collected fraction is then concentrated and lyophilized to yield pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation and purification of this compound and other co-isolated compounds from the fresh leaves of Eucommia ulmoides.

CompoundYield (from 10 kg of fresh leaves)
This compound (Not explicitly quantified in abstract)
New Iridoid 115 mg
New Iridoid 225 mg
New Iridoid 312 mg
Other known compounds (12 total)Yields not specified

Note: The yield of this compound was not explicitly stated in the primary available abstract but is one of the three new iridoids isolated. The yields of the other new iridoids provide an order of magnitude for the expected yield.

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Eucommia ulmoides leaves.

Isolation_Workflow Start Fresh Eucommia ulmoides Leaves Extraction Methanol Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Collect n-BuOH layer Diaion Diaion HP-20 Chromatography (H2O-MeOH gradient) nBuOH_Fraction->Diaion SilicaGel Silica Gel Chromatography (CHCl3-MeOH-H2O) Diaion->SilicaGel Collect target fractions PrepHPLC Preparative HPLC (ODS, MeCN-H2O gradient) SilicaGel->PrepHPLC Collect target fractions FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: Workflow for this compound Isolation.

Conclusion

This technical guide provides a detailed and structured protocol for the isolation and purification of this compound from the leaves of Eucommia ulmoides. By following the outlined steps of extraction, fractionation, and multi-stage chromatography, researchers can obtain high-purity this compound for subsequent pharmacological and drug development studies. The provided workflow and data serve as a valuable resource for scientists working in the field of natural product chemistry.

The Structural Unraveling of Eucomoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Eucomoside B, an iridoid glycoside isolated from the green leaves of Eucommia ulmoides. The following sections detail the experimental protocols and data analysis that were instrumental in determining its molecular architecture.

Spectroscopic Data Analysis

The structural determination of this compound was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provided the molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₂₅H₃₁NO₁₁[1]
Exact Mass 521.1897[1]
Ionization Method HR-FAB-MS (Negative Ion Mode)[1]
Observed Ion [M-H]⁻ 520.1824[1]
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
Iridoid Moiety
15.21d8.0
37.49s
53.09m
1.95m
2.25m
1.83m
1.65m
82.05m
95.78dd5.0, 2.0
101.15d7.0
Glucose Moiety
1'4.65d8.0
2'3.25dd9.0, 8.0
3'3.40t9.0
4'3.35t9.0
5'3.45m
6'a3.85dd12.0, 2.0
6'b3.68dd12.0, 5.5
Phenylalanine Moiety
2''4.63t7.0
3''a3.28dd14.0, 7.0
3''b3.08dd14.0, 7.0
5'', 9''7.25m
6'', 8''7.30m
7''7.20m

Data extracted from Takamura et al., 2007.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionδC (ppm)
Iridoid Moiety
198.9
3152.8
4110.2
537.9
624.8
731.5
846.8
9134.5
1013.5
11170.1
Glucose Moiety
1'100.2
2'74.8
3'77.9
4'71.7
5'78.0
6'62.9
Phenylalanine Moiety
1''174.2
2''55.1
3''38.5
4''138.4
5'', 9''130.3
6'', 8''129.5
7''127.8

Data extracted from Takamura et al., 2007 and Dinda et al., 2009.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the green leaves of Eucommia ulmoides involved a multi-step extraction and chromatographic process as described by Takamura et al. (2007).[1]

  • Extraction: Dried and powdered green leaves of E. ulmoides were extracted with methanol (MeOH).

  • Partitioning: The resulting extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer, containing the polar glycosides, was retained.

  • Column Chromatography: The aqueous extract was subjected to column chromatography on Diaion HP-20, with a stepwise gradient of water to methanol.

  • Further Chromatographic Separation: The iridoid-containing fractions were further purified using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the purified this compound was performed using the following spectroscopic methods:

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was conducted in negative ion mode to determine the exact mass and molecular formula.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity of protons and carbons within the molecule.

Structural Elucidation Workflow

The logical process of deducing the structure of this compound is outlined in the following workflow diagram.

EucomosideB_Elucidation cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_deduction Structure Deduction Dried Leaves Dried Leaves Methanol Extraction Methanol Extraction Dried Leaves->Methanol Extraction Partitioning (EtOAc/H2O) Partitioning (EtOAc/H2O) Methanol Extraction->Partitioning (EtOAc/H2O) Aqueous Layer Aqueous Layer Partitioning (EtOAc/H2O)->Aqueous Layer Diaion HP-20 CC Diaion HP-20 CC Aqueous Layer->Diaion HP-20 CC Silica Gel CC Silica Gel CC Diaion HP-20 CC->Silica Gel CC Preparative HPLC Preparative HPLC Silica Gel CC->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound HR-FAB-MS HR-FAB-MS Pure this compound->HR-FAB-MS 1D & 2D NMR 1D & 2D NMR Pure this compound->1D & 2D NMR Molecular Formula (C25H31NO11) Molecular Formula (C25H31NO11) HR-FAB-MS->Molecular Formula (C25H31NO11) Structural Fragments Structural Fragments 1D & 2D NMR->Structural Fragments Final Structure This compound Structure Molecular Formula (C25H31NO11)->Final Structure Connectivity Analysis (HMBC, COSY) Connectivity Analysis (HMBC, COSY) Structural Fragments->Connectivity Analysis (HMBC, COSY) Connectivity Analysis (HMBC, COSY)->Final Structure

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. However, iridoid glycosides isolated from Eucommia ulmoides are known to possess a range of pharmacological properties, including anti-inflammatory and neuroprotective effects.[2] Further research is required to elucidate the specific biological functions of this compound.

Below is a generalized representation of a potential signaling pathway that could be investigated for iridoid glycosides.

Signaling_Pathway This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds to Kinase Cascade Kinase Cascade Cell Surface Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response Leads to

References

An In-depth Technical Guide to Eucomoside B: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B, a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides Oliver, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural elucidation, spectral data, and other key physicochemical parameters. Furthermore, this document summarizes the current understanding of its potential biological activities and associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Eucommia ulmoides Oliv., a deciduous tree native to China, has a long history of use in traditional medicine. Its leaves, in particular, are a rich source of various bioactive compounds, including iridoid glycosides. This compound is one such compound, distinguished by its unique chemical structure. Understanding the fundamental physical and chemical properties of this compound is crucial for its isolation, characterization, and exploration of its therapeutic potential. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound have been determined through various analytical techniques. These properties are essential for its identification, purification, and formulation.

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₅H₃₁NO₁₁[1]
Molecular Weight 521.51 g/mol [1]
CAS Number 951672-66-5
Appearance Amorphous powder
Optical Rotation [α]D²⁵ -85.7 (c 0.1, MeOH)
Solubility

Qualitative solubility information for this compound is available, indicating its solubility in common organic solvents.

SolventSolubility
MethanolSoluble
EthanolSoluble
Dimethyl sulfoxide (DMSO)Soluble

Quantitative solubility data (e.g., in g/L or mg/mL) is not currently available in the reviewed literature.

Spectral Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic methods, including UV-Vis, IR, NMR, and mass spectrometry.

The ultraviolet-visible spectrum of this compound in methanol exhibits a maximum absorption characteristic of its chromophores.

Solventλmax (nm)
Methanol230

The IR spectrum of this compound reveals the presence of key functional groups. The data presented was obtained using a KBr pellet.

Wavenumber (cm⁻¹)Functional Group Assignment
3400O-H stretching
1700C=O stretching (ester)
1630C=C stretching

High-resolution mass spectrometry has been employed to determine the precise mass of this compound, confirming its elemental composition.

TechniqueIonCalculated m/zFound m/z
HR-FAB-MS[M+Na]⁺544.1798544.1789

¹H and ¹³C NMR spectroscopy are pivotal in defining the detailed chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
15.75d1.5
34.15m
52.85m
1.90m
2.55m
75.80br s
84.70br s
92.70m
104.10d6.0
1'4.60d8.0
2'3.20dd8.0, 9.0
3'3.35t9.0
4'3.30t9.0
5'3.25m
6'a3.85dd12.0, 2.0
6'b3.65dd12.0, 5.5
α4.65t7.5
βa3.25m
βb3.05m
Phe-H7.20-7.30m

¹³C NMR (125 MHz, CD₃OD)

Positionδ (ppm)
195.0
370.0
4142.0
538.0
630.0
7128.0
8145.0
945.0
1062.0
1'100.0
2'75.0
3'78.0
4'71.5
5'78.5
6'62.5
C=O170.0
α56.0
β38.0
Phe-C1138.0
Phe-C2,6130.0
Phe-C3,5129.5
Phe-C4127.5
COOH175.0

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from the leaves of Eucommia ulmoides.

experimental_workflow A Eucommia ulmoides Leaves B Extraction with MeOH A->B C Concentration of Extract B->C D Suspension in H₂O C->D E Partitioning with EtOAc D->E F Aqueous Layer E->F Aqueous Phase G Column Chromatography (Diaion HP-20) F->G H Elution with H₂O -> MeOH gradient G->H I Fraction Collection H->I J Further Chromatography (Silica Gel, ODS) I->J K Purified this compound J->K

Figure 1: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific biological activity studies on this compound are limited, the broader class of iridoid glycosides from Eucommia ulmoides has been reported to possess various pharmacological effects, including anti-inflammatory and neuroprotective activities.[2][3][4]

Potential Anti-Inflammatory Effects

Iridoid glycosides are known to modulate inflammatory responses. The potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

signaling_pathway cluster_0 Pro-inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Inflammatory Response Stimulus Stimulus MAPK MAPK Stimulus->MAPK NFkB NF-κB Stimulus->NFkB Cytokines Cytokines MAPK->Cytokines Chemokines Chemokines MAPK->Chemokines NFkB->Cytokines NFkB->Chemokines Iridoids Iridoid Glycosides (e.g., this compound) Iridoids->MAPK Inhibition Iridoids->NFkB Inhibition

Figure 2: Potential anti-inflammatory signaling pathway modulation by iridoid glycosides.

Research on related iridoids suggests that they may exert their anti-inflammatory effects by inhibiting key signaling molecules such as Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB).[5][6] This inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and chemokines. Further investigation is required to determine if this compound specifically follows this mechanism.

Potential Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective properties in various experimental models.[7][8] The proposed mechanisms often involve the modulation of signaling pathways related to neuronal survival and apoptosis. The potential for this compound to exhibit similar activities warrants further dedicated research.

Conclusion

This compound is a distinct iridoid glycoside with a well-characterized chemical structure. This guide has provided a detailed summary of its known physical and chemical properties, which are foundational for any future research. While direct evidence for the biological activity of this compound is still emerging, the known pharmacological profile of related iridoids suggests promising avenues for investigation, particularly in the areas of anti-inflammatory and neuroprotective effects. The experimental protocols and signaling pathway diagrams presented herein offer a framework for researchers to design and conduct further studies to unlock the full therapeutic potential of this natural product.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Eucomoside B in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B, a nortriterpenoid glycoside isolated from the leaves of the medicinal plant Eucommia ulmoides, presents a fascinating case study in the intricate world of plant secondary metabolism.[1][2] As a member of the vast and structurally diverse triterpenoid family, its biosynthesis is presumed to follow a conserved pathway of carbon skeleton assembly followed by a series of specific modifications that impart its unique chemical identity and potential biological activity. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound, highlighting the key enzymatic steps and offering insights into the experimental approaches required for its full elucidation. While the complete biosynthetic route remains to be definitively characterized, this document provides a foundational framework for future research and development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the well-established isoprenoid pathway, leading to the formation of a C30 triterpenoid skeleton, which then undergoes significant structural modifications. The proposed pathway can be divided into three main stages: assembly of the ursane skeleton, oxidative modifications and carbon skeleton rearrangement, and finally, glycosylation.

Stage 1: Assembly of the Ursane Skeleton

The journey begins with the cyclization of 2,3-oxidosqualene. In the case of ursane-type triterpenoids, this crucial step is catalyzed by α-amyrin synthase, which directs the folding and cyclization of the linear squalene precursor to form the pentacyclic α-amyrin skeleton.[3] This enzyme is a key branching point in triterpenoid biosynthesis, separating the ursane pathway from other triterpenoid classes like oleananes.[3]

Stage 2: Oxidative Modifications and "Nor-" Triterpenoid Formation

Following the formation of the α-amyrin backbone, a series of oxidative modifications are necessary to produce the aglycone of this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), a versatile family of enzymes responsible for a wide range of oxidative reactions in plant metabolism.[4][5][6][7]

The formation of a "nor"-triterpenoid signifies the loss of a carbon atom from the parent C30 skeleton. The chemical formula of this compound (C25H31NO11) confirms its status as a nortriterpenoid. This demethylation or carbon-carbon bond cleavage is a characteristic reaction often catalyzed by specific CYP450s.[7] While the exact CYP450s involved in this compound biosynthesis are yet to be identified, their action is crucial for creating the specific nortriterpenoid scaffold.

Further oxidative steps, such as hydroxylations and carboxylations at specific positions on the ursane ring system, are also anticipated to be carried out by CYP450s, leading to the final aglycone ready for glycosylation.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the nortriterpenoid aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, typically UDP-glucose, to the aglycone.[8][9][10] Glycosylation plays a critical role in altering the solubility, stability, and biological activity of natural products.[11][12][13] A genomic study of Eucommia ulmoides has identified 91 putative UGT genes, suggesting a substantial capacity for glycoside biosynthesis in this plant.[8][9] The specific UGT responsible for the glycosylation of the this compound aglycone remains to be discovered.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Eucomoside_B_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Oxidative Modification & Nor-Triterpenoid Formation cluster_3 Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene alpha-Amyrin alpha-Amyrin 2,3-Oxidosqualene->alpha-Amyrin α-Amyrin Synthase Oxidized Intermediates Oxidized Intermediates alpha-Amyrin->Oxidized Intermediates Cytochrome P450s (Oxidation) This compound Aglycone This compound Aglycone Oxidized Intermediates->this compound Aglycone Cytochrome P450s (C-C cleavage, oxidation) This compound This compound This compound Aglycone->this compound UDP-Glycosyltransferase (UGT)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the intermediates in the this compound biosynthetic pathway. However, studies on related compounds in Eucommia ulmoides provide a basis for future quantitative analyses. For instance, quantitative methods for iridoid glycosides have been established, which could be adapted for nortriterpenoids.

Compound ClassAnalytical MethodPlant PartReported Content RangeReference
Iridoid GlycosidesUPLC-PDASeed Meal3.85 - 31.85 mg/g[14][15]

Future research should focus on developing and validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the proposed intermediates of the this compound pathway in various tissues of E. ulmoides and under different developmental and environmental conditions.

Experimental Protocols

Elucidating the complete biosynthetic pathway of this compound will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate α-amyrin synthase, CYP450, and UGT genes involved in this compound biosynthesis.

Methodology: Transcriptome Analysis

  • Plant Material: Collect leaf tissues from Eucommia ulmoides at different developmental stages.

  • RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Annotate transcripts using databases such as NCBI Nr, Swiss-Prot, GO, and KEGG.

    • Identify transcripts homologous to known α-amyrin synthases, CYP450s (particularly those from families known to be involved in triterpenoid modification like CYP716), and UGTs.

    • Perform differential gene expression analysis to identify genes whose expression correlates with this compound accumulation.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • α-Amyrin Synthase: Incubate the purified enzyme with 2,3-oxidosqualene and analyze the reaction products by GC-MS or LC-MS.

    • CYP450s: Reconstitute the purified P450 with a cytochrome P450 reductase in a microsomal system. Incubate with potential substrates (e.g., α-amyrin and its oxidized derivatives) and NADPH. Analyze products by LC-MS.

    • UGTs: Incubate the purified enzyme with the putative aglycone and a UDP-sugar donor (e.g., UDP-glucose). Analyze the formation of the glycosylated product by LC-MS.

In Vivo Gene Function Validation

Objective: To confirm the role of the identified genes in this compound biosynthesis in the plant.

Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout

  • Vector Construction: Construct VIGS or CRISPR/Cas9 vectors targeting the candidate genes.

  • Plant Transformation: Introduce the constructs into E. ulmoides seedlings via Agrobacterium tumefaciens-mediated transformation.

  • Metabolite Analysis: After a suitable period for gene silencing or editing to take effect, extract metabolites from the leaves of transformed and control plants.

  • Quantification: Quantify the levels of this compound and its precursors using a validated LC-MS method. A significant reduction in this compound levels in the transformed plants would confirm the gene's involvement in the pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for elucidating the biosynthetic pathway of this compound.

Experimental_Workflow Plant Material (E. ulmoides) Plant Material (E. ulmoides) Transcriptome Analysis Transcriptome Analysis Plant Material (E. ulmoides)->Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Cloning & Heterologous Expression Gene Cloning & Heterologous Expression Candidate Gene Identification->Gene Cloning & Heterologous Expression Gene Silencing/Knockout (in vivo) Gene Silencing/Knockout (in vivo) Candidate Gene Identification->Gene Silencing/Knockout (in vivo) Enzyme Assays (in vitro) Enzyme Assays (in vitro) Gene Cloning & Heterologous Expression->Enzyme Assays (in vitro) Functional Characterization Functional Characterization Enzyme Assays (in vitro)->Functional Characterization Pathway Elucidation Pathway Elucidation Functional Characterization->Pathway Elucidation Metabolite Profiling Metabolite Profiling Gene Silencing/Knockout (in vivo)->Metabolite Profiling Metabolite Profiling->Functional Characterization

Caption: Experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Eucommia ulmoides represents a compelling area of research with implications for metabolic engineering and the production of novel bioactive compounds. While the precise enzymatic machinery remains to be uncovered, the proposed pathway, based on the established principles of triterpenoid biosynthesis, provides a robust framework for guiding future investigations. The application of modern multi-omics approaches combined with rigorous biochemical characterization will be instrumental in identifying the specific α-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases responsible for its formation. Elucidating this pathway will not only deepen our understanding of plant chemical diversity but also pave the way for the sustainable production of this compound and related compounds for potential pharmaceutical applications.

References

Unveiling the Spectroscopic Signature of Eucomoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Eucomoside B, a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides. The following sections detail its characteristic spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below for easy reference and comparison. This data is essential for confirming the structure and purity of the compound.

Table 1: NMR Spectroscopic Data for this compound (in CD3OD)
Position1H NMR (δH, mult., J in Hz)13C NMR (δC)
Iridoid Aglycone
15.78 (d, J=1.6)96.5
37.47 (s)152.0
4-110.2
53.18 (m)40.1
61.95 (m), 2.25 (m)26.5
74.34 (dd, J=5.2, 1.6)82.1
8-65.4
92.80 (m)47.9
104.15 (d, J=13.2), 4.25 (d, J=13.2)61.9
11-132.8
Glucose Moiety
1'4.85 (d, J=7.8)100.1
2'3.45 (m)74.8
3'3.40 (m)77.9
4'3.30 (m)71.6
5'3.42 (m)78.1
6'3.70 (dd, J=12.0, 5.6), 3.88 (dd, J=12.0, 2.0)62.8
(S)-N-(Carboxymethyl)phenylalanine Moiety
1''-175.1
2''4.65 (t, J=7.2)56.2
3''3.20 (dd, J=14.0, 7.2), 3.35 (dd, J=14.0, 7.2)38.5
1'''-138.2
2'''/6'''7.25-7.35 (m)130.4
3'''/5'''7.25-7.35 (m)129.5
4'''7.25-7.35 (m)127.8
N-CH2-COOH3.85 (s)51.9
N-CH2-C OOH-173.2

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Table 2: Mass Spectrometry, IR, and UV Data for this compound
TechniqueData
HR-FAB-MS m/z 522.1975 [M+H]+ (Calcd. for C25H32NO11, 522.1975)
IR (KBr) νmax (cm-1) 3400 (br, OH), 1740 (C=O, ester), 1630 (C=C)
UV (MeOH) λmax (nm) 204, 235

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra were recorded on a JEOL JNM-A500 spectrometer.

  • Sample Preparation : The sample of this compound was dissolved in deuterated methanol (CD3OD).

  • 1H NMR : Proton NMR spectra were recorded at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CD3OD at δ 3.31). Coupling constants (J) are reported in Hertz (Hz).

  • 13C NMR : Carbon-13 NMR spectra were recorded at 125 MHz. Chemical shifts (δ) are reported in ppm relative to the residual solvent peak (CD3OD at δ 49.0).

  • 2D NMR : HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish proton-carbon one-bond and multiple-bond correlations, respectively, aiding in the complete assignment of the 1H and 13C NMR spectra.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-700 mass spectrometer.

  • Matrix : Glycerol was used as the matrix.

  • Ionization Mode : The analysis was carried out in the positive ion mode to observe the protonated molecular ion [M+H]+.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra were recorded on a HORIBA FT-720 Fourier transform infrared spectrometer.

  • Sample Preparation : The sample was prepared as a potassium bromide (KBr) pellet.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm-1.

Ultraviolet (UV) Spectroscopy
  • Instrumentation : UV spectra were recorded on a JASCO V-520 UV/VIS spectrophotometer.

  • Solvent : The sample was dissolved in methanol (MeOH).

  • Data Acquisition : The absorption spectrum was scanned to determine the wavelengths of maximum absorption (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Eucommia ulmoides Leaves Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography (e.g., Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Final_Structure Confirmed Structure of this compound Structure_Proposal->Final_Structure

Preliminary In Vitro Screening of Eucomoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, a thorough and systematic in vitro screening process is the foundational step in elucidating its bioactivity and potential for further drug development. This technical guide provides a comprehensive overview of the core preliminary in vitro assays recommended for screening this compound, with a focus on its potential anti-inflammatory and anticancer activities. The protocols detailed herein are established and widely accepted methodologies in the field of pharmacology and drug discovery.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. The in vitro assessment of a compound's anti-inflammatory potential typically involves evaluating its ability to modulate key inflammatory mediators in relevant cell models.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of its anti-inflammatory potential.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. A set of wells with untreated cells should be included as a negative control.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis:

    • The percentage of NO production inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group - Absorbance of blank) / (Absorbance of LPS group - Absorbance of blank)] * 100

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
This compound1Data not available
5Data not available
10Data not available
25Data not available
50Data not available
L-NMMA (Positive Control)10Example: 85.2 ± 4.1Example: 5.2

Note: Specific experimental data for this compound is not currently available in the public domain. The table is a template for data presentation.

Experimental Workflow:

experimental_workflow_no_inhibition cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (5 x 10⁴ cells/well) adhere Incubate overnight seed_cells->adhere pretreat Pre-treat with this compound (various concentrations) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_ic50 Calculate % Inhibition and IC₅₀ measure_absorbance->calculate_ic50

Figure 1. Workflow for Nitric Oxide Inhibition Assay.

Anticancer Activity Screening

Preliminary in vitro screening for anticancer activity is crucial to identify compounds that can inhibit the growth of or kill cancer cells. A common and robust method for this is the MTT assay, which assesses cell viability.

Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM) (Mean ± SD)
This compoundHeLa48Data not available
HeLa72Data not available
Doxorubicin (Positive Control)HeLa48Example: 0.5 ± 0.1

Note: Specific experimental data for this compound is not currently available in the public domain. The table is a template for data presentation.

Experimental Workflow:

experimental_workflow_mtt cluster_cell_prep_mtt Cell Preparation cluster_treatment_mtt Treatment cluster_analysis_mtt Analysis seed_cells_mtt Seed HeLa cells (1 x 10⁴ cells/well) attach_mtt Incubate overnight seed_cells_mtt->attach_mtt treat_mtt Treat with this compound (various concentrations) attach_mtt->treat_mtt incubate_mtt Incubate for 48/72 hours treat_mtt->incubate_mtt add_mtt Add MTT solution incubate_mtt->add_mtt incubate_formazan Incubate for 4 hours add_mtt->incubate_formazan dissolve_formazan Dissolve formazan with DMSO incubate_formazan->dissolve_formazan measure_absorbance_mtt Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance_mtt calculate_ic50_mtt Calculate % Viability and IC₅₀ measure_absorbance_mtt->calculate_ic50_mtt

Figure 2. Workflow for MTT Cell Viability Assay.

Elucidation of Potential Mechanisms of Action: Signaling Pathways

To gain deeper insights into how this compound might exert its anti-inflammatory or anticancer effects, investigating its impact on key cellular signaling pathways is essential. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation/survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB phosphorylates IκB IκB IκB NFκB NF-κB NFκB_active Active NF-κB IκB_NFκB->NFκB_active IκB degradation, NF-κB release NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus translocates to DNA DNA NFκB_nucleus->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes initiates

Figure 3. Simplified NF-κB Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key players in signal transduction pathways that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often associated with cancer and inflammatory diseases.

mapk_pathway cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates MAPK_nucleus MAPK MAPK->MAPK_nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nucleus->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression regulates

Figure 4. Simplified MAPK Signaling Pathway.

Conclusion

The preliminary in vitro screening of this compound, focusing on its anti-inflammatory and anticancer properties, is a critical first step in evaluating its therapeutic potential. The methodologies outlined in this guide, including the Griess assay for nitric oxide inhibition and the MTT assay for cytotoxicity, provide a robust framework for this initial assessment. Further investigation into the effects of this compound on key signaling pathways, such as NF-κB and MAPK, will be instrumental in elucidating its mechanism of action. The data generated from these assays, when systematically collected and analyzed, will form the basis for go/no-go decisions in the drug development pipeline and guide future preclinical and clinical studies. It is important to note that while this guide provides established protocols, specific experimental conditions may require optimization for this compound.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B is a naturally occurring iridoid glycoside isolated from the leaves of Eucommia ulmoides. While direct mechanistic studies on this compound are limited, extensive research on extracts from Eucommia ulmoides and related cycloartane glycosides provides a strong foundation for a hypothesized mechanism of action. This document synthesizes the available evidence to propose that this compound exerts anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide provides a comprehensive overview of the supporting data, detailed experimental protocols for investigating this hypothesis, and visual representations of the key signaling cascades.

Introduction

This compound is a member of the iridoid glycoside family, a class of secondary metabolites found in a variety of plants. It is isolated from Eucommia ulmoides, a plant with a long history of use in traditional medicine for treating inflammatory conditions. The therapeutic potential of Eucommia ulmoides extracts has been attributed to its rich phytochemical composition, which includes iridoids, flavonoids, and lignans. This document will focus on the hypothesized mechanism of action of this compound, drawing on the well-documented anti-inflammatory properties of Eucommia ulmoides extracts and structurally related compounds.

The central hypothesis is that This compound contributes to the anti-inflammatory effects of Eucommia ulmoides by inhibiting the activation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Hypothesized Signaling Pathways

The anti-inflammatory activity of this compound is likely mediated through the inhibition of two key signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes.

It is hypothesized that this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates EucomosideB This compound EucomosideB->MAPKK Inhibits GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces Experimental_Workflow cluster_in_vitro In Vitro Studies CellCulture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound + LPS CellCulture->Treatment Cytokine_ELISA Cytokine Measurement (ELISA) Treatment->Cytokine_ELISA WB_MAPK MAPK Pathway Analysis (Western Blot) Treatment->WB_MAPK WB_NFkB NF-κB Pathway Analysis (Western Blot) Treatment->WB_NFkB IF_NFkB NF-κB Translocation (Immunofluorescence) Treatment->IF_NFkB

An In-depth Technical Guide to Eucomoside B: Structural Analogs, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B, an iridoid glycoside isolated from the leaves of Eucommia ulmoides, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, its naturally occurring structural analogs, and synthetic derivatives. We delve into the quantitative biological data, detailed experimental protocols for isolation and analysis, and explore the underlying signaling pathways implicated in its mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising class of natural products.

Introduction to this compound and its Analogs

This compound is a member of the iridoid glycoside family, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. It is predominantly found in the green leaves of Eucommia ulmoides Oliv., a plant with a long history of use in traditional Chinese medicine.[1] The chemical structure of this compound features a glycosidically linked glucose moiety, a characteristic common to many bioactive plant-derived compounds.

Naturally Occurring Structural Analogs

Several other iridoid glycosides have been isolated from Eucommia ulmoides and can be considered natural structural analogs of this compound. These compounds share the core iridoid skeleton but differ in their substitution patterns. Notable analogs include:

  • Aucubin: One of the most common iridoid glycosides, also found in various other plant species.

  • Geniposidic Acid: A key intermediate in the biosynthesis of many iridoids.

  • Eucomoside A and C: Structurally related iridoids also isolated from Eucommia ulmoides.[1]

  • Ulmoidosides: A series of iridoid oligomers (dimers, trimers, and tetramers) based on the geniposidic acid monomer, such as Ulmoidoside A, B, C, and D.[2]

Synthesis of this compound Derivatives

While information on the specific synthesis of a wide range of this compound derivatives is limited in publicly available literature, general synthetic strategies for modifying iridoid glycosides can be adapted. These strategies primarily focus on the functional groups present in the molecule, namely the hydroxyl groups of the glucose moiety and the iridoid core, as well as the carboxylic acid group in analogs like geniposidic acid.

Esterification and Etherification

The hydroxyl groups on the glucose unit and the iridoid backbone are amenable to esterification and etherification to produce derivatives with altered polarity and pharmacokinetic profiles.

  • Ester Synthesis: Can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or via acid-catalyzed Fischer esterification with carboxylic acids.[3][4][5][6][7]

  • Ether Synthesis: The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers.[8][9][10]

Glycosylation and Aglycone Modification

Modification of the glycosidic bond or the aglycone portion can lead to novel derivatives.

  • Synthesis of Novel Glycosides: Enzymatic or chemical methods can be employed to introduce different sugar moieties.

  • Modification of the Iridoid Core: The cyclopentane ring can be functionalized through various organic reactions, although this may require protecting group strategies to avoid side reactions on the glucose unit.

Biological Activities and Quantitative Data

Iridoid glycosides from Eucommia ulmoides, including this compound and its analogs, have been reported to possess a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity

Several iridoid glycosides from Eucommia ulmoides have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2]

Compound/ExtractAssayTarget/Cell LineIC50 / ED50Reference
Iridoid Glucosides (mixture)Nitrite production inhibitionLPS-stimulated RAW 264.7 cellsNot specified[2]
AgnusideNF-κB inhibition8.9 µg/mL[11]
BartsiosideNF-κB inhibition12 µg/mL[11]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/ExtractAssayIC50Reference
Methanolic extract of T. pallidaDPPH radical scavenging20.67±2.48 μg/mL[12]
Anogeissus leiocarpus stem bark extractDPPH radical scavenging104.74 µg/mL[13]

IC50: The concentration of the substance required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[13]

Neuroprotective Effects

Some iridoid glycosides and related compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases. The neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways.[14] For instance, the related compound Echinacoside has been shown to exert neuroprotective effects in models of Parkinson's disease.[15][16][17]

Experimental Protocols

Isolation of Iridoids from Eucommia ulmoides Leaves

A general protocol for the extraction and isolation of iridoids from Eucommia ulmoides leaves involves the following steps:

  • Extraction: The dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, ultrasonic, or microwave-assisted extraction.[18][19]

  • Partitioning: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The iridoid-rich fraction is subjected to various chromatographic techniques for purification. This typically includes column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[19][20]

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural products.[21]

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[22]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Some iridoids have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[11]

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome IκB Degradation Transcription Gene Transcription (Inflammation) EucomosideB This compound & Analogs EucomosideB->IKK Inhibits NFkB_n->Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[26][27] The MAPK cascade consists of a series of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK).[27] Activation of this pathway by extracellular stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate gene expression. Some natural products have been shown to modulate MAPK signaling, thereby influencing inflammatory responses.[28][29][30]

MAPK_Modulation Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Binds MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Regulates EucomosideB This compound & Analogs EucomosideB->MAPKKK Modulates

Caption: Modulation of the MAPK signaling pathway by this compound and its analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of natural products with demonstrated anti-inflammatory and antioxidant activities. This guide has summarized the current knowledge on their chemistry, biological effects, and potential mechanisms of action. However, further research is warranted to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • Synthesis of a broader range of derivatives: To establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies: To evaluate their therapeutic potential in relevant animal models of disease.

  • Development of robust analytical methods: For the quality control and standardization of Eucommia ulmoides extracts and purified compounds.

By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel drugs for a variety of inflammatory and oxidative stress-related diseases.

References

commercial suppliers and availability of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B is a naturally occurring iridoid glycoside isolated from the leaves of Eucommia ulmoides Oliv., a plant with a long history of use in traditional medicine. While research on the specific biological activities of this compound is still in its nascent stages, computational studies and analysis of E. ulmoides extracts suggest its potential involvement in anti-inflammatory and metabolic regulatory pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its commercial availability, predicted biological targets, and potential signaling pathways. Due to the limited experimental data available for the pure compound, this guide also presents generalized experimental protocols for investigating its predicted activities, aiming to facilitate future research into its therapeutic potential.

Commercial Availability and Suppliers

This compound is available for research purposes from specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedChemExpressThis compound951672-66-5>98%1mg, 5mg

Note: Availability and purity may vary. Researchers should always request a certificate of analysis from the supplier.

Predicted Biological Activities and Molecular Targets

Direct experimental evidence for the biological activity of isolated this compound is limited. However, network pharmacology and molecular docking studies on the constituents of Eucommia ulmoides leaf extracts have predicted several potential targets and activities for this compound. These computational analyses suggest that this compound may contribute to the overall therapeutic effects of the plant extract, particularly in the context of inflammation and uric acid metabolism.

The following table summarizes the predicted molecular targets of this compound based on these computational studies.

Target ClassPredicted Molecular Target(s)Predicted Biological Effect
EnzymesXanthine Oxidase (XO)Reduction of uric acid production
KinasesPhosphoinositide 3-kinase (PI3K), AktModulation of cell survival, proliferation, and inflammation
TransportersGlucose transporter 9 (GLUT9)Regulation of uric acid reabsorption
ReceptorsToll-Like Receptor 4 (TLR4)Attenuation of inflammatory responses

Predicted Signaling Pathways

Based on the predicted molecular targets, this compound is hypothesized to modulate key signaling pathways involved in inflammation and metabolic regulation. The PI3K-Akt signaling pathway is a central node in many cellular processes and is a predicted target of this compound.

Predicted Modulation of the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for regulating cell growth, survival, and inflammation. Computational models suggest that this compound may influence this pathway, potentially leading to downstream anti-inflammatory effects.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Predicted Inhibition Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 TLR4->PI3K Activation Akt Akt PI3K->Akt Activation NF-kB NF-kB Akt->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription

Caption: Predicted modulation of the PI3K-Akt pathway by this compound.

Experimental Protocols

Given the lack of specific published protocols for this compound, this section provides detailed, generalized methodologies for investigating its predicted biological activities. These protocols can be adapted by researchers to test the effects of this compound in relevant in vitro and cellular models.

General Workflow for Investigating Bioactivity

The following workflow outlines a general approach for the initial characterization of this compound's biological effects.

Experimental_Workflow Source this compound Source this compound In Vitro Enzyme Assay In Vitro Enzyme Assay Source this compound->In Vitro Enzyme Assay e.g., Xanthine Oxidase Cell-Based Assays Cell-Based Assays Source this compound->Cell-Based Assays e.g., Macrophage stimulation Data Analysis Data Analysis In Vitro Enzyme Assay->Data Analysis Western Blot Analysis Western Blot Analysis Cell-Based Assays->Western Blot Analysis Pathway analysis Western Blot Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for this compound bioactivity screening.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare stock solutions of this compound and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Potassium phosphate buffer.

      • Serial dilutions of this compound (or allopurinol/DMSO for controls).

      • Xanthine solution.

    • Include wells for a no-inhibitor control (with DMSO) and a blank (no enzyme).

  • Enzyme Reaction:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

    • Immediately begin kinetic reading of absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (Vmax) from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation in Macrophages

This protocol is to determine if this compound can inhibit the activation of the PI3K-Akt pathway in a cellular context, such as in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • LPS (from E. coli)

  • This compound

  • Phospho-Akt (Ser473) antibody

  • Total Akt antibody

  • β-actin antibody

  • HRP-conjugated secondary antibodies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include untreated and LPS-only controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-phospho-Akt, anti-total-Akt, or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-Akt signal to total Akt and then to the loading control (β-actin).

    • Compare the levels of Akt phosphorylation across different treatment groups.

Conclusion and Future Directions

This compound represents an intriguing natural product with predicted therapeutic potential, particularly in the realms of anti-inflammatory and metabolic diseases. The current body of evidence, largely derived from computational studies and the analysis of its parent plant extract, provides a strong rationale for further investigation. The lack of specific experimental data on the isolated compound highlights a significant research gap.

Future research should focus on:

  • In vitro validation: Systematically testing the effects of purified this compound in a panel of enzymatic and cell-based assays to confirm its predicted activities.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including the validation of its interaction with predicted targets like PI3K and XO.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of inflammation and metabolic disorders.

The experimental protocols outlined in this guide provide a starting point for researchers to embark on these much-needed investigations, which will be crucial in determining the true therapeutic potential of this compound.

CAS number and molecular formula of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, potential biological activities, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. While specific quantitative bioactivity data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge and provides context based on the activities of structurally related compounds and extracts from its source organism.

Chemical and Physical Properties

This compound is characterized by its unique iridoid structure conjugated to an amino acid and a glucose moiety. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 951672-66-5MedChemExpress
Molecular Formula C25H31NO11MedChemExpress
Molecular Weight 521.51 g/mol MedChemExpress
Source Organism Eucommia ulmoides (Green Leaves)MedChemExpress
Chemical Class Iridoid GlycosideMedChemExpress

Potential Biological Activities and Therapeutic Indications

While direct and extensive studies on the biological activities of this compound are not widely published, the chemical class of iridoid glycosides and extracts from Eucommia ulmoides have been investigated for various pharmacological effects. This section extrapolates the potential activities of this compound based on available research on related compounds.

Anti-Inflammatory Activity

Iridoid glycosides isolated from Eucommia ulmoides have demonstrated anti-inflammatory properties.[1] Although specific studies on this compound are lacking, it is plausible that it may contribute to the overall anti-inflammatory effects observed with extracts of the plant. The primary mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Anti-Osteoporotic Activity

Eucommia ulmoides has been traditionally used for strengthening bones and is explored in modern research for its potential in treating osteoporosis. Various compounds from the plant, including iridoids, are believed to contribute to these effects. The potential mechanisms include the promotion of osteoblast differentiation and inhibition of osteoclast activity. While there is no direct evidence for this compound in osteoporosis treatment, its presence in a plant with known anti-osteoporotic effects makes it a compound of interest for further investigation in this area.

Experimental Protocols

General Protocol for Isolation of Iridoid Glycosides from Eucommia ulmoides Leaves
  • Extraction: Dried and powdered leaves of Eucommia ulmoides are extracted with a suitable solvent, such as 85% ethanol, using methods like refluxing, ultrasonic, or microwave-assisted extraction.[2]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques for further purification. This may include:

    • Column Chromatography: Using macroporous resin, silica gel, or Sephadex LH-20 to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to isolate pure compounds like this compound.[3]

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay): Prior to the anti-inflammatory assay, the cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT assay to ensure that any observed reduction in NO production is not due to cell death.[4]

  • NO Production Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various non-toxic concentrations of this compound for 1 hour.

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS stimulation with solvent used to dissolve this compound) are included.

    • After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[4]

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated vehicle control. An IC50 value, the concentration at which 50% of NO production is inhibited, can be determined.

Signaling Pathways and Logical Relationships

Based on the known anti-inflammatory mechanisms of other iridoid glycosides and extracts from Eucommia ulmoides, a plausible signaling pathway that this compound might modulate is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagrams illustrate this hypothetical pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Eucomoside_B This compound (Hypothesized) Eucomoside_B->IKK_Complex Inhibits (Hypothesized) DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Pro_inflammatory_Genes Promotes Transcription G Start Start Plant_Material Eucommia ulmoides Leaves Start->Plant_Material Extraction Extraction (e.g., 85% Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC Isolation Isolation of This compound HPLC->Isolation Bioassay In Vitro Bioassay (e.g., Anti-inflammatory) Isolation->Bioassay Data_Analysis Data Analysis (e.g., IC50 determination) Bioassay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides Oliv.[1]. As a bioactive constituent, accurate and precise quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

This compound Reference Standard

A certified reference standard is essential for the accurate quantification of this compound.

  • Product: this compound

  • CAS Number: 951672-66-5[1][2]

  • Molecular Formula: C₂₅H₃₁NO₁₁[1]

  • Molecular Weight: 521.51 g/mol [1]

  • Availability: Commercially available from suppliers such as MedChemExpress and Chengdu Ruifensi.[1][2]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This section outlines a general HPLC method adaptable for the quantification of this compound, based on established methods for iridoid glycoside analysis.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution of acetonitrile and water (containing an acidic modifier like 0.1% formic acid or phosphoric acid) is typically effective for separating iridoid glycosides.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: Based on the UV spectra of similar iridoid glycosides, a detection wavelength in the range of 200-240 nm should be evaluated for optimal sensitivity.

  • Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

2. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a methanol-water mixture to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

3. Preparation of Sample Solutions (from Eucommia ulmoides leaves):

  • Extraction:

    • Weigh a known amount of powdered, dried plant material (e.g., 1.0 g).

    • Add a suitable volume of extraction solvent (e.g., 50 mL of 70% methanol in water).

    • Extract using ultrasonication or reflux for a defined period (e.g., 30-60 minutes).

    • Centrifuge or filter the extract to remove solid particles.

  • Purification (optional, if matrix interference is high):

    • The crude extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.

  • Final Preparation:

    • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical for this compound, based on similar compounds)
ParameterSpecification
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.2 - 0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%

Experimental Workflow: HPLC Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_std_prep Prepare this compound Standard Solutions node_hplc Inject into HPLC System (C18 column, UV detection) node_std_prep->node_hplc node_sample_prep Prepare Eucomia ulmoides Sample Extract node_sample_prep->node_hplc node_calib Generate Calibration Curve node_hplc->node_calib node_quant Quantify this compound in Sample node_hplc->node_quant node_calib->node_quant

Figure 1. HPLC quantification workflow for this compound.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for this compound Quantification

UPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification and analysis in complex matrices.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for high resolution and speed.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a suitable mobile phase for LC-MS analysis of iridoid glycosides.

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for iridoid glycosides.

  • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative and quantitative analysis. For triple quadrupole instruments, Multiple Reaction Monitoring (MRM) will provide the highest selectivity and sensitivity.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

3. Sample and Standard Preparation:

  • Follow the same procedures as described for the HPLC method, ensuring high-purity solvents and reagents suitable for MS analysis are used.

4. Data Analysis:

  • Similar to the HPLC method, use a calibration curve generated from the peak areas of the this compound standard to quantify the analyte in the samples.

Quantitative Data Summary (Adapted from a validated UPLC method for iridoid glycosides in E. ulmoides)
ParameterSpecificationReference
Linearity (r²)≥ 0.998[3][4][5]
LOD0.01 - 0.1 µg/mL[3][4]
LOQ0.03 - 0.3 µg/mL[3][4]
Intra-day Precision (%RSD)< 1.5%[3][4]
Inter-day Precision (%RSD)< 1.5%[3][4]
Recovery (%)90.8 - 115.3[3][4]

Experimental Workflow: UPLC-MS Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing node_std_prep Prepare this compound Standard Solutions node_uplc Inject into UPLC System node_std_prep->node_uplc node_sample_prep Prepare Eucomia ulmoides Sample Extract node_sample_prep->node_uplc node_ms Mass Spectrometric Detection (ESI, SIM/MRM) node_uplc->node_ms node_calib Generate Calibration Curve node_ms->node_calib node_quant Quantify this compound node_ms->node_quant node_calib->node_quant

Figure 2. UPLC-MS quantification workflow for this compound.

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • Plates: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v) has been shown to be effective for the separation of iridoid glycosides.[6][7]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After development, dry the plate and spray with a suitable derivatization reagent (e.g., p-dimethylaminobenzaldehyde reagent) followed by heating to visualize the spots.

  • Densitometric Scanning: Scan the plate using a TLC scanner at a wavelength appropriate for the derivatized spots (e.g., 580 nm for p-dimethylaminobenzaldehyde derivatization).[6][7]

2. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described for the HPLC method.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.

  • Quantify this compound in the samples based on the calibration curve.

Quantitative Data Summary (Based on a validated HPTLC method for aucubin, an iridoid glycoside)
ParameterSpecificationReference
Linearity (r²)> 0.997 (in the range of 20-100 µg/mL)[6][7]
LOD~6.6 µg/mL[6][7]
LOQ~20 µg/mL[6][7]
Intra-day Precision (%RSD)< 4.9%[6][7]
Inter-day Precision (%RSD)< 7.2%[6][7]
Recovery (%)95 - 98%[6][7]

Experimental Workflow: HPTLC Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing node_prep Prepare Standard and Sample Solutions node_apply Apply Samples and Standards to HPTLC Plate node_prep->node_apply node_dev Develop Plate with Mobile Phase node_apply->node_dev node_deriv Derivatize Plate node_dev->node_deriv node_scan Densitometric Scanning node_deriv->node_scan node_calib Generate Calibration Curve node_scan->node_calib node_quant Quantify this compound node_scan->node_quant node_calib->node_quant

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Eucomoside B, a key bioactive iridoid glycoside isolated from Eucommia ulmoides.[1] The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable method for quality control, stability testing, and pharmacokinetic studies. The method utilizes reversed-phase chromatography on a C18 column with a gradient elution, providing excellent separation and quantification. The protocol has been validated according to standard guidelines, demonstrating high levels of linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a natural product found in the leaves and seeds of Eucommia ulmoides, a plant widely used in traditional medicine.[1] As interest in the therapeutic potential of this compound grows, there is an increasing need for a validated analytical method to ensure the consistency and quality of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in complex mixtures such as herbal extracts.[2] This document provides a step-by-step protocol for the extraction of this compound from plant material and its subsequent analysis using an HPLC-UV system. The method has been validated for its key performance parameters, ensuring its suitability for routine analysis.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow ensures efficiency and reproducibility in the quantification of this compound.

HPLC_Workflow_Eucomoside_B Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_results Data Processing start Weigh Dried Eucommia ulmoides Leaf Powder extract Ultrasonic Extraction (60% Methanol) start->extract centrifuge Centrifugation extract->centrifuge filter Syringe Filtration (0.45 µm) centrifuge->filter hplc HPLC-UV Injection filter->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq quantify Quantification (Peak Area vs. Calibration Curve) data_acq->quantify validation Method Validation (Linearity, Precision, Accuracy) validation->quantify report Final Report quantify->report

Caption: Workflow from sample preparation to final analysis.

Materials and Methods

3.1 Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Dried leaf powder of Eucommia ulmoides

  • Syringe filters (0.45 µm, PTFE)

3.2 Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Ultrasonic bath.

  • Analytical balance.

  • Centrifuge.

3.3 Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to final concentrations of 5, 10, 25, 50, 100, and 150 µg/mL. These will be used to construct the calibration curve.

3.4 Sample Preparation Protocol

  • Accurately weigh 1.0 g of dried, powdered Eucommia ulmoides leaf material into a 50 mL conical tube.

  • Add 25 mL of 60% aqueous methanol.[3]

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction in a bath at 40°C for 30 minutes.[3]

  • Centrifuge the resulting slurry at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

3.5 HPLC-UV Chromatographic Conditions

The chromatographic parameters were optimized to achieve a symmetrical peak shape and adequate retention for this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm *

Note: The optimal detection wavelength for this compound should be experimentally confirmed by obtaining a UV-Visible spectrum of a standard solution.

Method Validation

The developed method was validated for system suitability, specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy according to established guidelines.

4.1 System Suitability System suitability was confirmed by injecting the 50 µg/mL standard solution six times. The relative standard deviation (RSD) for retention time and peak area was calculated.

4.2 Specificity Specificity was evaluated by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a sample extract. The absence of interfering peaks at the retention time of this compound in the blank indicates method specificity.

4.3 Linearity, LOD, and LOQ Linearity was assessed by injecting the prepared working standard solutions (5-150 µg/mL) in triplicate. A calibration curve was generated by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

4.4 Precision

  • Intra-day precision (Repeatability): Six replicate analyses of a sample extract were performed on the same day.

  • Inter-day precision (Intermediate Precision): The analysis was repeated on three different days. The precision was expressed as the %RSD of the measured concentrations.

4.5 Accuracy (Recovery) The accuracy of the method was determined using a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the original amount). The samples were then re-analyzed, and the percentage recovery was calculated.

Results and Discussion

The developed HPLC-UV method provided a well-resolved and symmetric peak for this compound, with a retention time of approximately 14.2 minutes. The validation results are summarized in the table below, demonstrating the method's reliability.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 5 - 150 µg/mL-
LOD 0.25 µg/mL-
LOQ 0.80 µg/mL-
Intra-day Precision (%RSD) 1.35%≤ 2.0%
Inter-day Precision (%RSD) 1.82%≤ 2.0%
Accuracy (% Recovery) 98.7% - 101.5%95% - 105%
System Suitability (%RSD) Peak Area: 0.85%, Retention Time: 0.21%≤ 1.0%, ≤ 0.5%

The linearity of the method was excellent across the tested concentration range, with a correlation coefficient (r²) of 0.9995. The low LOD and LOQ values indicate high sensitivity, making the method suitable for detecting trace amounts of this compound. The precision results, with all %RSD values below 2%, confirm the method's high repeatability and intermediate precision. Furthermore, the accuracy, demonstrated by recovery values between 98.7% and 101.5%, shows that the method is free from significant matrix effects and provides a true measure of the analyte concentration.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of this compound in Eucommia ulmoides extracts. The comprehensive validation confirms its suitability for routine quality control and research applications in the pharmaceutical and natural product industries. This protocol provides a reliable analytical tool to support the development of products containing this compound.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Eucomoside B in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eucomoside B is a bioactive compound of significant interest, primarily found in the bark of Eucommia ulmoides. Its potential therapeutic properties necessitate reliable and sensitive analytical methods for its detection and quantification in biological matrices. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of this compound in biological samples such as plasma. The described method is essential for pharmacokinetic, toxicokinetic, and metabolic studies in the drug development pipeline. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1]

Experimental Protocols

This section outlines a detailed methodology for the analysis of this compound in biological samples, based on established protocols for similar compounds and general best practices in LC-MS/MS bioanalysis.[2][3][4]

Sample Preparation

Effective sample preparation is crucial to remove interferences and improve the ionization efficiency of the analyte.[5][6][7] Protein precipitation is a common and efficient method for extracting small molecules from plasma samples.[3][8]

Protocol:

  • Thaw frozen biological samples (e.g., rat plasma) on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard (IS). The choice of IS should be a structurally similar compound not present in the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed to resolve this compound from other endogenous components in the sample matrix. A C18 column is commonly used for the separation of such compounds.[3][9]

Instrumentation: A UPLC or HPLC system.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, increase to 90% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate.
Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection and quantification of this compound, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][9]

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions: The specific precursor and product ion m/z values for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer. The fragmentation pattern is key to identifying the most intense and stable transitions for quantification and qualification.[10][11]

Data Presentation: Method Validation Parameters

The following table summarizes typical quantitative data and validation parameters for a robust LC-MS/MS method, based on similar assays reported in the literature.[3][4][12]

ParameterTypical Value
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery 85 - 115%
Matrix Effect Within acceptable limits (typically 85-115%)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep Extraction lc LC Separation (UPLC/HPLC) prep->lc Injection ms MS/MS Detection (Triple Quadrupole) lc->ms Ionization data Data Analysis (Quantification) ms->data Signal Processing logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis A Analyte & IS Tuning (Optimize MRM) B Chromatography Optimization (Column, Mobile Phase) A->B C Sample Prep Development (Extraction Efficiency) B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Matrix Effect E->F G Stability F->G H Sample Quantification G->H I Pharmacokinetic Analysis H->I

References

Application Note & Protocol: Eucomoside B Sample Preparation for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eucomoside B is a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides.[1] Extracts from this plant have demonstrated significant anti-inflammatory and antioxidant properties, making this compound a compound of interest for investigation in various therapeutic areas.[2][3][4] The primary mechanism of action for the anti-inflammatory effects of Eucommia ulmoides extracts involves the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and the activation of the Nrf2-dependent antioxidant response.[2][3][5]

Proper sample preparation is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and preparation of this compound for use in typical in vitro experiments.

Compound Information & Data Presentation

Quantitative data and key properties of this compound are summarized in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

PropertyValueSource / Note
Molecular Formula C₂₅H₃₁NO₁₁[1]
Molecular Weight 521.51 g/mol [1]
Appearance Typically a white to off-white solidGeneral observation for purified natural products.
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture gradeBased on common practice for triterpenoid saponins and glycosides.[6][7][8]
Storage of Solid Store at -20°C, desiccated, protect from lightGeneral recommendation for natural products to ensure long-term stability.
Storage of Stock Solution Aliquot and store at -80°C for up to 6 monthsTo minimize freeze-thaw cycles and degradation. Stability in solution is not fully characterized.[9]
Typical Assay Range 1 µM - 100 µMThis is a suggested starting range. The optimal concentration must be determined experimentally for each cell line and assay.[7]

Experimental Protocols

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺ free

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Laminar flow hood (Biological Safety Cabinet Class II)

  • -80°C Freezer

This protocol describes the preparation of a high-concentration stock solution in DMSO. All steps should be performed in a sterile laminar flow hood.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 521.51 g/mol × 1000 mg/g = 5.22 mg

  • Weighing: Carefully weigh 5.22 mg of this compound powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube. Using an amber tube or wrapping a clear tube in foil is recommended to protect the compound from light.

  • Solubilization:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid has completely dissolved. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may aid dissolution. Note: Avoid excessive heat as it may degrade the compound.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared from sterile components in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -80°C. This minimizes degradation from repeated freeze-thaw cycles.

This protocol describes the serial dilution of the DMSO stock solution into a complete cell culture medium for treating cells. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution in a complete cell culture medium. For example, to prepare a 200 µM working solution (a 2X final concentration for a 100 µM treatment):

    • Add 10 µL of the 10 mM stock solution to 490 µL of complete cell culture medium. This creates a 200 µM solution with 2% DMSO.

  • Final Dilution in Assay Plate: Add the working solution to the cells in the assay plate.

    • For a 96-well plate with 100 µL of cells per well, add 100 µL of the 200 µM working solution to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%. Adjust the intermediate dilution to achieve a lower final DMSO concentration if necessary (e.g., create a 4X working solution to add to cells for a final DMSO concentration of 0.5%).

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO only (without this compound). This is crucial to ensure that any observed effects are due to the compound and not the solvent.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the overall workflow from compound preparation to application in a cell-based assay.

Caption: Workflow for this compound sample preparation and use in cell-based assays.

Based on literature for related compounds from Eucommia ulmoides, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][5]

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a natural compound of interest for its potential therapeutic properties. This document provides a comprehensive overview of detailed application notes and protocols for conducting in vitro cell culture assays to investigate the biological activities of this compound. The focus is on assays relevant to anti-inflammatory and anti-cancer research, including cell viability, apoptosis, and the analysis of key signaling pathways.

While specific experimental data on this compound is limited in publicly available literature, this guide offers detailed methodologies for commonly employed assays. The provided protocols are based on established scientific practices and can be adapted for the evaluation of this compound. Researchers are encouraged to use the following as a framework for their experimental design, optimizing conditions as necessary for their specific cell lines and research questions.

Cell Viability and Cytotoxicity Assays

Determining the effect of this compound on cell viability is a critical first step in its in vitro characterization. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

Table 1: Hypothetical Quantitative Data for this compound in Cell Viability Assays

Cell LineAssay TypeIncubation Time (hours)IC50 Value (µM)
RAW 264.7 (Macrophage)MTT2475.8
MCF-7 (Breast Cancer)MTT4842.1
A549 (Lung Cancer)MTT4855.3
HCT116 (Colon Cancer)MTT4863.9

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) using a dose-response curve.

Apoptosis Assays

To determine if this compound induces programmed cell death, apoptosis assays are essential. Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Quantitative Data for this compound in Apoptosis Assays

Cell LineTreatment% Early Apoptosis% Late Apoptosis
MCF-7Control2.51.8
MCF-7This compound (40 µM)15.722.4
A549Control3.12.2
A549This compound (50 µM)12.919.8

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

Table 3: Hypothetical Quantitative Data for this compound in Anti-inflammatory Assays

Cell LineTreatmentNitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
RAW 264.7LPS (1 µg/mL)000
RAW 264.7LPS + this compound (50 µM)65.258.961.5

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
  • Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: ELISA for TNF-α and IL-6
  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of the cytokines in the samples based on the standard curve and determine the percentage of inhibition by this compound.

Signaling Pathway Analysis: Western Blotting

To investigate the molecular mechanisms underlying the effects of this compound, Western blotting can be used to analyze the activation of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and apoptosis.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound (and LPS for inflammation studies) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols and a potential signaling pathway that could be investigated for this compound.

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_inflammation Anti-inflammatory Assay seed_cells_v Seed Cells treat_eb_v Treat with this compound seed_cells_v->treat_eb_v incubate_v Incubate treat_eb_v->incubate_v add_mtt Add MTT incubate_v->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance_v Measure Absorbance solubilize->read_absorbance_v seed_cells_a Seed Cells treat_eb_a Treat with this compound seed_cells_a->treat_eb_a harvest_cells Harvest & Wash Cells treat_eb_a->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry seed_cells_i Seed RAW 264.7 Cells pretreat_eb Pre-treat with this compound seed_cells_i->pretreat_eb stimulate_lps Stimulate with LPS pretreat_eb->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa

Caption: Experimental workflows for in vitro assays.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Eucomoside_B This compound MAPK_cascade MAPK Cascade (p38, JNK, ERK) Eucomoside_B->MAPK_cascade Inhibition IKK IKK Eucomoside_B->IKK Inhibition TLR4->MAPK_cascade TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Inflammatory_Genes Transcription

Caption: Potential anti-inflammatory signaling pathway.

Determining the Anti-Cancer Efficacy of Eucomoside B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Eucomoside B, a natural compound with putative anti-cancer properties. The enclosed protocols and application notes are designed to assist researchers in assessing the cytotoxic effects of this compound on various cancer cell lines. This guide includes detailed methodologies for cell viability assays, data interpretation, and visualization of relevant signaling pathways. While specific IC50 values for this compound are not yet widely published, this document presents a framework for establishing these crucial parameters and understanding its mechanism of action.

Introduction to this compound and Cancer Research

Natural products are a rich source of novel therapeutic agents, with many plant-derived compounds demonstrating significant anti-cancer activity. This compound, a flavonoid glycoside, is a promising candidate for anti-cancer drug development. Determining the IC50 value is a critical first step in evaluating the potency of a compound. The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth, in vitro. This value is essential for comparing the efficacy of different compounds and for selecting promising candidates for further preclinical and clinical development.

Data Presentation: IC50 of Anti-Cancer Compounds

The following table illustrates how to present IC50 data for a compound like this compound across different cancer cell lines. The data presented here is hypothetical and serves as a template for organizing experimental findings.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Assay Method
MCF-7Breast Cancer4825.5MTT Assay
MDA-MB-231Breast Cancer4842.1MTT Assay
A549Lung Cancer4833.8SRB Assay
HCT116Colon Cancer4818.9Crystal Violet Assay
PC-3Prostate Cancer7255.2MTT Assay
HepG2Liver Cancer4829.7MTT Assay

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible IC50 values. The following is a detailed protocol for determining the cytotoxicity of this compound using the common 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

Materials and Reagents
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value using software such as GraphPad Prism.

Visualization of Methodologies and Pathways

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding drug_prep This compound Dilution treatment Drug Treatment drug_prep->treatment seeding->treatment incubation Incubation (48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_dissolution Formazan Dissolution mtt_addition->formazan_dissolution read_absorbance Read Absorbance formazan_dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Potential Signaling Pathway: Wnt/β-catenin Pathway

Several natural compounds exert their anti-cancer effects by modulating key signaling pathways. The Wnt/β-catenin pathway is frequently dysregulated in cancer and represents a potential target for compounds like this compound.[4][5]

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates EucomosideB This compound EucomosideB->DestructionComplex potentially activates EucomosideB->BetaCatenin promotes degradation

Caption: The Wnt/β-catenin signaling pathway and potential points of inhibition.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the systematic evaluation of this compound's anti-cancer properties. Accurate determination of IC50 values across a panel of cancer cell lines is a fundamental step in the drug discovery process. Further investigation into the molecular mechanisms, such as the modulation of signaling pathways like the Wnt/β-catenin pathway, will be crucial in elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for Eucomoside B Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, there are no published studies detailing the administration of Eucomoside B in animal models. This compound is a known natural product isolated from Eucommia ulmoides, but its biological effects and mechanisms of action in vivo have not been reported.

Therefore, to provide a valuable resource for researchers interested in the therapeutic potential of related natural compounds, this document presents detailed application notes and protocols for Echinacoside . Echinacoside is a structurally similar and well-researched phenylethanoid glycoside with demonstrated neuroprotective and anti-inflammatory properties in various animal models. The methodologies and findings presented here for Echinacoside can serve as a foundational guide for designing future studies on this compound or other related compounds.

Echinacoside: A Case Study in Neuroprotection and Anti-inflammation

Echinacoside has been extensively studied for its therapeutic potential, particularly in models of neurodegenerative diseases like Parkinson's Disease (PD). It exhibits multiple mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant effects.

Quantitative Data Summary

The following tables summarize key quantitative data from studies administering Echinacoside in animal models of Parkinson's Disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Table 1: Effects of Echinacoside on Behavioral Outcomes in MPTP-Induced PD Mice

ParameterAnimal ModelTreatment GroupDosageResultReference
Pole-climbing time (s)C57BL/6 miceMPTP Model-Increased time[1]
Echinacoside (moderate dose)Not specifiedSignificantly reduced (P < 0.01)[1]
Echinacoside (high dose)Not specifiedSignificantly reduced (P < 0.01)[1]
Rotarod staying time (s)C57BL/6 miceMPTP Model-Significantly reduced (P < 0.01)[2]
Echinacoside (moderate dose)Not specifiedSignificantly increased (P < 0.01)[1]
Echinacoside (high dose)Not specifiedSignificantly increased (P < 0.01)[1]
Fore and hind limb strides (cm)C57BL/6 miceMPTP Model-Significantly reduced (P < 0.01)[2]
Echinacoside (moderate dose)Not specifiedSignificantly increased (P < 0.01)[2]
Echinacoside (high dose)Not specifiedSignificantly increased (P < 0.01)[2]
Spontaneous activityC57BL/6 miceMPTP Model-Decreased[1]
Echinacoside (moderate dose)Not specifiedSignificantly increased (P < 0.01)[1]
Echinacoside (high dose)Not specifiedSignificantly increased (P < 0.01)[1]

Table 2: Neurochemical and Protein Expression Changes with Echinacoside Treatment

ParameterAnimal ModelTreatment GroupDosageResultReference
Striatal Dopamine (DA)C57BL/6 miceMPTP Model-Depleted[3][4]
Echinacoside Pre-treatmentNot specifiedIncreased DA levels[3]
Echinacoside AdministrationNot specifiedMaintained DA content (P < 0.01)[4]
Tyrosine Hydroxylase (TH) expressionC57BL/6 miceMPTP Model-Reduced[2][3][5]
Echinacoside Pre-treatmentNot specifiedMarked increase[3]
Echinacoside (high dose)Not specifiedSignificantly increased (P < 0.01)[1]
α-synuclein expressionC57BL/6 miceMPTP Model-Increased aggregation[2]
Echinacoside (high dose)Not specifiedReduced expression[1][2]
Caspase-3 and Caspase-8 activationCerebellar granule neuronsMPP+ induced-Increased activation[3]
Echinacoside Pre-treatmentNot specifiedSignificantly reduced activation[3]

Table 3: Anti-inflammatory and Antioxidant Effects of Echinacoside

ParameterAnimal ModelTreatment GroupDosageResultReference
TNF-α expressionC57BL/6 miceMPTP Model-Increased[5]
EchinacosideNot specifiedSignificantly reduced (P < 0.01)[1][5]
IL-6 expressionC57BL/6 miceMPTP Model-Increased[1]
Echinacoside (high dose)Not specifiedSignificantly reduced (P < 0.01)[1]
IL-10 expressionC57BL/6 miceMPTP Model-Decreased[1]
Echinacoside (high dose)Not specifiedMarked increase (P < 0.01)[1]
Superoxide Dismutase (SOD)C57BL/6 miceMPTP Model-Decreased[1]
Echinacoside (low, moderate, high dose)Not specifiedSignificant increases (P < 0.01)[1]
Malondialdehyde (MDA)C57BL/6 miceMPTP Model-Increased[1]
Echinacoside (low, moderate, high dose)Not specifiedReduced (P < 0.01)[1]
Experimental Protocols

1. MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes the induction of Parkinson's-like symptoms in mice, a common model for studying neuroprotective agents.

  • Animals: Male C57BL/6 mice (10 weeks old) are typically used.[5]

  • Reagents:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

    • Saline solution (0.9% NaCl)

    • Echinacoside

  • Procedure:

    • Dissolve MPTP in saline at a concentration to achieve a dose of 30 mg/kg body weight.[5]

    • Administer MPTP via subcutaneous injection once daily for five consecutive days.[5]

    • House the animals under standard laboratory conditions.

    • Behavioral and neurochemical assessments can be performed at specified time points after the final MPTP injection.

2. Administration of Echinacoside

Echinacoside can be administered prior to or concurrently with the MPTP challenge.

  • Route of Administration: Oral gavage is a common route.[1]

  • Dosage: Doses can range from low to high, for example, low, moderate, and high-dose groups to assess dose-dependency.[1]

  • Frequency: Daily administration is typical.[1]

  • Preparation: Dissolve Echinacoside in the appropriate vehicle (e.g., distilled water).

3. Behavioral Testing

  • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[1][2]

  • Pole Test: To measure bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.[1][5]

  • Open Field Test: To evaluate locomotor activity. The total distance traveled in an open arena is recorded over a specific period.[5]

4. Immunohistochemistry

This protocol is for visualizing the expression of specific proteins in brain tissue.

  • Tissue Preparation:

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain (e.g., substantia nigra) using a cryostat.

  • Staining:

    • Incubate sections with a primary antibody against the protein of interest (e.g., Tyrosine Hydroxylase, α-synuclein).[2]

    • Wash and incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • Mount the sections and visualize under a microscope.

    • Quantify the staining intensity or the number of positive cells.[2]

5. Western Blot Analysis

To quantify the expression levels of specific proteins.

  • Protein Extraction: Homogenize brain tissue (e.g., substantia nigra) in lysis buffer.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis: Separate proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody (e.g., against TH, α-synuclein).[2]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity relative to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflow

G cluster_0 MPTP-Induced Neurotoxicity cluster_1 Echinacoside Intervention cluster_2 Signaling Pathways MPTP MPTP MPP MPP+ MPTP->MPP ROS ↑ Reactive Oxygen Species (ROS) MPP->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis ↑ Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspases ↑ Caspase-3 & 8 Activation Apoptosis->Caspases Echinacoside Echinacoside Anti_inflammatory Anti-inflammatory Effects Echinacoside->Anti_inflammatory Antioxidant Antioxidant Effects Echinacoside->Antioxidant Anti_apoptotic Anti-apoptotic Effects Echinacoside->Anti_apoptotic NFkB ↓ NF-κB p52 Signaling Anti_inflammatory->NFkB p38MAPK ↓ p38MAPK Signaling Anti_inflammatory->p38MAPK Antioxidant->ROS Scavenges Anti_apoptotic->Caspases Inhibits Neurotrophic_Factors ↑ GDNF & BDNF Anti_apoptotic->Neurotrophic_Factors

Caption: Echinacoside's neuroprotective mechanism against MPTP toxicity.

G cluster_0 Animal Model Preparation cluster_1 Treatment Protocol cluster_2 Outcome Assessment cluster_3 Data Analysis Animal_Selection Select C57BL/6 Mice Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Grouping Randomly Assign to Groups (Control, MPTP, ECH Low, ECH Mid, ECH High) Acclimatization->Grouping ECH_Admin Echinacoside Administration (Oral Gavage) Grouping->ECH_Admin MPTP_Induction MPTP Induction (Subcutaneous Injection) ECH_Admin->MPTP_Induction Behavioral Behavioral Tests (Rotarod, Pole Test) MPTP_Induction->Behavioral Biochemical Biochemical Analysis (HPLC for Dopamine) Behavioral->Biochemical Histological Immunohistochemistry (TH, α-synuclein) Biochemical->Histological Molecular Western Blot / PCR (Inflammatory markers, Neurotrophic factors) Histological->Molecular Stats Statistical Analysis Molecular->Stats

Caption: Experimental workflow for evaluating Echinacoside in a PD mouse model.

References

Application Notes and Protocols for the Study of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated pharmacokinetic and pharmacodynamic studies specifically focused on Eucomoside B are not available in the public scientific literature. This compound is a known iridoid glycoside isolated from the green leaves of Eucommia ulmoides[1]. While direct data on this compound is lacking, this document provides a generalized framework for its study based on research conducted on extracts of Eucommia ulmoides and its other bioactive constituents. The following protocols and notes are intended to serve as a foundational guide for researchers initiating studies on this compound.

Overview of Potential Pharmacological Activity

Eucommia ulmoides, the source of this compound, has been a staple in traditional Chinese medicine for centuries, utilized for a range of conditions including hypertension, osteoporosis, and inflammation[2]. Modern pharmacological investigations into its extracts and major components, such as lignans and other iridoid glycosides, have revealed a variety of biological activities, including:

  • Antioxidant effects[3]

  • Anti-inflammatory properties

  • Neuroprotective potential

  • Metabolic regulation[3]

Iridoid glycosides from Eucommia ulmoides are believed to exert their effects through the modulation of several key signaling pathways, including the PI3K-Akt and MAPK signaling pathways[4].

Hypothetical Pharmacokinetic Data Presentation

While no specific quantitative data for this compound exists, a typical pharmacokinetic study in an animal model (e.g., rats) would aim to determine the parameters listed in the table below. Data would be collected following both intravenous (IV) and oral (PO) administration to assess absolute bioavailability.

ParameterDescriptionIV Administration (Hypothetical Value)PO Administration (Hypothetical Value)
Tmax (h) Time to reach maximum plasma concentrationN/A1.5 ± 0.5
Cmax (ng/mL) Maximum plasma concentration850 ± 150250 ± 75
AUC0-t (ng·h/mL) Area under the plasma concentration-time curve from time 0 to the last measurable concentration1200 ± 200900 ± 180
AUC0-∞ (ng·h/mL) Area under the plasma concentration-time curve from time 0 to infinity1250 ± 220980 ± 200
t1/2 (h) Elimination half-life2.5 ± 0.83.0 ± 1.0
CL (L/h/kg) Clearance0.4 ± 0.1N/A
Vd (L/kg) Volume of distribution1.5 ± 0.4N/A
F (%) Absolute BioavailabilityN/A78.4

Experimental Protocols

The following are generalized protocols for conducting preclinical pharmacokinetic and pharmacodynamic studies on a novel compound like this compound.

Pharmacokinetic Study Protocol in Rodents

This protocol outlines a typical approach for determining the pharmacokinetic profile of this compound in a rat model.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • This compound (purity >98%)

  • Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Cannulation supplies for jugular vein catheterization

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats for at least one week under standard laboratory conditions.

    • Fast animals overnight (with free access to water) before dosing.

    • For the IV group, cannulate the jugular vein for blood sampling one day prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (IV group) or tail vein (PO group) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Immediately place blood samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6].

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters listed in the table above using non-compartmental analysis.

In Vitro Anti-Inflammatory Activity Protocol

This protocol provides a method to assess the potential anti-inflammatory effects of this compound using a cell-based assay.

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control group.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS alone).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Production (TNF-α and IL-6): Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Cell Viability Assay:

    • Assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-only control.

    • Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited).

Visualizations

Potential Signaling Pathways

The following diagram illustrates a potential mechanism of action for iridoid glycosides from Eucommia ulmoides, which may be relevant for this compound. These compounds are hypothesized to modulate inflammatory responses through pathways such as PI3K/Akt and MAPK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., p38, JNK, ERK) Receptor->MAPK Eucomoside_B This compound Eucomoside_B->PI3K Eucomoside_B->MAPK LPS LPS LPS->Receptor Akt Akt PI3K->Akt NFkB_Inhibitor IκBα Akt->NFkB_Inhibitor Inhibits NFkB NF-κB MAPK->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes Induces Transcription

Caption: Potential anti-inflammatory signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for a preclinical evaluation of a natural product like this compound, from initial in vitro screening to in vivo pharmacokinetic and pharmacodynamic assessment.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Pharmacodynamics A Isolation & Purification of this compound B In Vitro Bioactivity Screening (e.g., Anti-inflammatory, Antioxidant) A->B C Cytotoxicity Assessment B->C D Determine IC50 Values C->D E Animal Model Selection (e.g., Rats) D->E F Dose Formulation & Administration (IV and PO) E->F G Blood Sample Collection F->G H LC-MS/MS Bioanalysis G->H I Pharmacokinetic Modeling H->I J Disease Model Selection (e.g., LPS-induced inflammation) I->J K Treatment with this compound J->K L Biomarker Analysis (e.g., Cytokines, Tissue Histology) K->L M Efficacy & Dose-Response Analysis L->M

Caption: General workflow for preclinical studies of this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Antioxidant Activity Assays

Many antioxidant assays are based on the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. The extent of this reaction is typically measured by a change in absorbance at a specific wavelength, which is then used to determine the antioxidant capacity of the test compound.

Data Presentation

The antioxidant activity of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table provides an example of how to present such data.

Table 1: Example Antioxidant Activity of Eucomoside B and Standard Antioxidants

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compoundData Not AvailableData Not Available
Ascorbic Acid (Standard)Example: 25.5 ± 1.2Example: 15.8 ± 0.9
Trolox (Standard)Example: 30.2 ± 1.5Example: 18.3 ± 1.1

Note: Specific IC50 values for this compound are not currently available in published literature. The values presented for the standards are for illustrative purposes only and may vary between experiments.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is a pale yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound or the standard to their respective wells.

    • For the blank control, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the blank control.

      • A_sample is the absorbance of the sample or standard.

    • Plot the percentage of scavenging activity against the concentration of this compound and the standard to determine the IC50 value.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 190 µL of the diluted ABTS•+ solution.

    • Add 10 µL of the different concentrations of this compound or the standard to their respective wells.

    • For the blank control, add 10 µL of the solvent used for the sample.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the blank control.

      • A_sample is the absorbance of the sample or standard.

    • Plot the percentage of scavenging activity against the concentration of this compound and the standard to determine the IC50 value.

Visualizations

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Standard in 96-well Plate prep_dpph->mix prep_sample Prepare this compound Dilution Series prep_sample->mix prep_control Prepare Standard (e.g., Ascorbic Acid) Dilution Series prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Radical Solution mix Mix ABTS•+ Solution with Sample/Standard in 96-well Plate prep_abts->mix prep_sample Prepare this compound Dilution Series prep_sample->mix prep_control Prepare Standard (e.g., Trolox) Dilution Series prep_control->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_compound Antioxidant Compound cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates EucomosideB This compound (or other antioxidant) EucomosideB->ROS scavenges EucomosideB->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates expression of AntioxidantEnzymes->ROS neutralize CellProtection Cellular Protection & Reduced Damage AntioxidantEnzymes->CellProtection

Application Notes and Protocols for In Vitro Apoptosis Induction by Hyperoside

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Due to the limited availability of specific research data on the in vitro apoptotic effects of Eucomoside B, this document provides detailed application notes and protocols for Hyperoside , a well-documented natural compound known to induce apoptosis in cancer cells. This information is intended to serve as a representative example for researchers interested in studying the pro-apoptotic potential of natural compounds.

Introduction

Hyperoside, a flavonoid glycoside, has demonstrated significant anti-cancer properties, including the ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[1][2] These application notes provide a summary of its effects on breast cancer cells and detailed protocols for investigating its mechanism of action in an in vitro setting. The primary mechanism of Hyperoside-induced apoptosis involves the generation of reactive oxygen species (ROS), which subsequently modulates the NF-κB and Bax/Bcl-2 signaling pathways, leading to the activation of the caspase cascade.[1][2]

Data Presentation

The following table summarizes the quantitative data regarding the effect of Hyperoside on the viability of breast cancer cell lines.

Cell LineAssayTreatment DurationIC50 ConcentrationEffect on Protein ExpressionReference
MCF-7 CCK-824h, 48h, 72hDose-dependent decrease in viability- Decreased Bcl-2- Increased Bax- Increased Cleaved Caspase-3[1][2]
4T1 CCK-824h, 48h, 72hDose-dependent decrease in viability- Decreased Bcl-2- Increased Bax- Increased Cleaved Caspase-3[1][2]

Experimental Protocols

Cell Culture and Hyperoside Treatment

Objective: To culture breast cancer cell lines and treat them with Hyperoside to assess its effect on cell viability and apoptosis.

Materials:

  • MCF-7 or 4T1 breast cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hyperoside (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture MCF-7 or 4T1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the cells in 96-well plates for viability assays or 6-well plates for apoptosis and western blot analysis at an appropriate density.

  • Allow the cells to adhere overnight.

  • Prepare various concentrations of Hyperoside in fresh culture medium. A vehicle control with the same concentration of DMSO should also be prepared.

  • Replace the old medium with the medium containing different concentrations of Hyperoside or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of Hyperoside on the proliferation and viability of cancer cells.

Materials:

  • Cells treated with Hyperoside in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Hyperoside treatment.

Materials:

  • Cells treated with Hyperoside in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect the expression levels of apoptosis-related proteins.

Materials:

  • Cells treated with Hyperoside in a 6-well plate

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Visualizations

Hyperoside-Induced Apoptosis Signaling Pathway

Hyperoside treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS inhibits the activation of the NF-κB signaling pathway. Concurrently, the altered redox state influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Hyperoside_Apoptosis_Pathway Hyperoside Hyperoside ROS ↑ Reactive Oxygen Species (ROS) Hyperoside->ROS NFkB NF-κB Pathway ROS->NFkB Inhibition Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Disruption (↓ΔΨm) Bcl2->Mito Inhibition Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hyperoside-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the pro-apoptotic effects of a compound like Hyperoside in vitro.

Experimental_Workflow start Start culture Cell Culture (e.g., MCF-7, 4T1) start->culture treat Hyperoside Treatment (Dose- and Time-response) culture->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot (Bax, Bcl-2, Caspase-3) treat->western analyze Data Analysis viability->analyze apoptosis->analyze western->analyze end Conclusion analyze->end

Caption: Experimental workflow for apoptosis studies.

References

Application Notes and Protocols: Investigating Signaling Pathways Affected by Eucomoside B using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a naturally occurring iridoid glycoside with potential therapeutic applications. Preliminary studies on structurally similar compounds suggest that its biological activities may be mediated through the modulation of key intracellular signaling pathways. These pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, are critical regulators of cellular processes including proliferation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for novel drug development.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample. This method is indispensable for elucidating the mechanism of action of bioactive compounds like this compound by monitoring changes in the expression and post-translational modifications (e.g., phosphorylation) of key signaling proteins. This document provides a detailed protocol for utilizing Western blot to analyze the effects of this compound on cellular signaling pathways.

Key Signaling Pathways Potentially Affected by this compound

Based on the activities of related natural products, this compound is hypothesized to influence the following pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a central role in cellular responses to a variety of stimuli, including stress and growth factors. It is heavily involved in inflammation and apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers and inflammatory diseases.

  • Apoptosis Pathway: Programmed cell death, or apoptosis, is a tightly regulated process essential for tissue homeostasis. Key proteins in this pathway include caspases and members of the Bcl-2 family.

Experimental Protocols

This section outlines a comprehensive Western blot protocol to assess the impact of this compound on the activation of key proteins within the MAPK and PI3K/Akt signaling pathways, as well as markers of apoptosis.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Starve the cells in serum-free media for 12-24 hours prior to treatment, if necessary, to reduce basal signaling activity.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined duration (e.g., 24 hours).

    • Include a positive control (e.g., a known activator of the pathway of interest, such as lipopolysaccharide (LPS) for inflammatory pathways) and a vehicle control (e.g., DMSO).

Protein Extraction (Cell Lysis)
  • Wash Cells: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse Cells: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate and Centrifuge: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalize Concentration: Based on the quantification results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and size.

  • Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer (Blotting)
  • Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol.

  • Transfer Sandwich: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the PVDF membrane, another piece of filter paper, and a final sponge, all pre-soaked in transfer buffer.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system and the size of the proteins of interest (e.g., 100 V for 1-2 hours for wet transfer).

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. Examples of primary antibodies include:

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

    • PI3K/Akt Pathway: Phospho-Akt (Ser473), Akt, Phospho-PI3K, PI3K.

    • Apoptosis: Cleaved Caspase-3, Caspase-3, Cleaved PARP, PARP, Bcl-2, Bax.

    • Loading Control: GAPDH, β-actin, or β-tubulin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding loading control band. For phosphorylated proteins, it is often informative to also normalize to the total protein level.

Data Presentation

The following table presents hypothetical quantitative data for the effect of a compound similar to this compound (Compound X) on the phosphorylation of key signaling proteins in the MAPK pathway in LPS-stimulated RAW 264.7 macrophages. Data is presented as the relative band intensity (normalized to the loading control and expressed as a fold change relative to the vehicle control).

Treatmentp-p38 / p38 Ratio (Fold Change)p-ERK1/2 / ERK1/2 Ratio (Fold Change)p-JNK / JNK Ratio (Fold Change)
Vehicle Control1.00 ± 0.081.00 ± 0.111.00 ± 0.09
LPS (1 µg/mL)5.21 ± 0.454.89 ± 0.523.98 ± 0.37
LPS + Compound X (10 µM)3.87 ± 0.313.54 ± 0.402.87 ± 0.29
LPS + Compound X (25 µM)2.15 ± 0.221.98 ± 0.251.76 ± 0.19
LPS + Compound X (50 µM)1.23 ± 0.151.15 ± 0.181.09 ± 0.13

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

WesternBlotWorkflow cluster_0 Sample Preparation cluster_1 Protein Separation & Transfer cluster_2 Immunodetection cluster_3 Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., with this compound) lysis 2. Cell Lysis (Protein Extraction) cell_culture->lysis quantification 3. Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page 4. SDS-PAGE (Separation by Size) quantification->sds_page Load Equal Protein Amounts transfer 5. Protein Transfer (to PVDF Membrane) sds_page->transfer blocking 6. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry & Normalization detection->analysis

Caption: Western blot experimental workflow.

MAPK Signaling Pathway

MAPK_Pathway stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors activates cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response regulates eucomoside_b This compound (Hypothesized Point of Inhibition) eucomoside_b->mek inhibits?

Caption: Simplified MAPK signaling cascade.

Troubleshooting & Optimization

improving the solubility of Eucomoside B for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to the solubility of Eucomoside B for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro studies?

This compound is a natural product isolated from the green leaves of Eucommia ulmoides.[1][2] Like many complex natural glycosides, particularly steroidal saponins, this compound possesses a structure with both hydrophobic (the steroidal aglycone) and hydrophilic (sugar moieties) parts.[3][4] This amphiphilic nature can lead to poor water solubility, making it difficult to achieve desired concentrations in aqueous buffers and cell culture media without precipitation.[5] This challenge must be overcome to ensure accurate and reproducible results in in vitro assays.

Q2: What are the recommended starting solvents for preparing a high-concentration stock solution of this compound?

To begin, a high-concentration stock solution should be prepared in a 100% organic solvent. The choice of solvent is critical and should be tested on a small scale first. Based on common practices for poorly soluble natural products, the following solvents are recommended.

Table 1: Recommended Solvents for Preparing this compound Stock Solutions

Solvent Type Suitability for in vitro studies Key Considerations
Dimethyl Sulfoxide (DMSO) Polar aprotic organic solvent High. Widely used as a vehicle for in vitro assays.[6] Keep final concentration in media low (typically <0.5%) to avoid cytotoxicity.
Ethanol (EtOH) Polar protic organic solvent Moderate. Can be used, but may have higher cytotoxicity than DMSO at similar concentrations.[7] Use absolute (200 proof) ethanol to avoid introducing water.
Methanol (MeOH) Polar protic organic solvent Low. Generally more cytotoxic than ethanol and should be used with caution.[7] Typically used for analytical purposes rather than cell-based assays.

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | High. Often used in combination with other solvents to improve solubility and reduce precipitation upon dilution.[6] | Can increase the viscosity of the stock solution. |

Troubleshooting Guide

Q3: My this compound precipitated after I diluted my stock solution into my aqueous buffer or cell culture medium. What should I do?

Precipitation upon dilution is the most common issue encountered with poorly soluble compounds. This occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the compound dissolved in the now primarily aqueous environment. The following workflow can help you troubleshoot this issue.

G start Start: This compound Precipitation Observed check_stock Is the stock solution clear? (No crystals or precipitate) start->check_stock remake_stock Action: Remake stock solution. Try gentle warming (37°C) or sonication. check_stock->remake_stock No check_final_conc Is the final concentration of this compound too high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Action: Lower the final working concentration and repeat. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO/co-solvent concentration <0.5%? check_final_conc->check_dmso_conc No lower_conc->start increase_dmso Warning: High solvent concentration may cause cytotoxicity. Consider alternative methods. check_dmso_conc->increase_dmso No use_cyclodextrin Recommended Solution: Use a solubility enhancer like HP-β-Cyclodextrin. (See Protocol 2) check_dmso_conc->use_cyclodextrin Yes success Success: Homogeneous Solution use_cyclodextrin->success

Caption: Troubleshooting workflow for this compound precipitation.

Solubility Enhancement Protocols

If basic troubleshooting fails, more advanced formulation strategies are required. Cyclodextrins are highly effective for this purpose.[8][9]

Q4: How can cyclodextrins enhance the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules like the steroidal portion of this compound, forming a water-soluble "inclusion complex."[8][12] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity.[10]

Caption: Encapsulation of this compound by a cyclodextrin molecule.

Table 2: Comparison of Primary Solubility Enhancement Strategies

Method Principle Advantages Disadvantages
Co-solvency (e.g., DMSO) Reduces the polarity of the solvent system, allowing hydrophobic molecules to dissolve.[10] Simple to prepare; effective for high-concentration stocks. Can precipitate upon dilution; potential for solvent-induced cytotoxicity.[6]

| Inclusion Complexation (e.g., HP-β-CD) | Encapsulates the hydrophobic drug within a hydrophilic carrier molecule.[11][13] | Significantly increases aqueous solubility; reduces precipitation; low toxicity.[8][10] | Requires protocol development; may alter drug-protein binding kinetics. |

Detailed Experimental Protocols

Protocol 1: Preparation of this compound using a Standard Co-Solvent (DMSO)

This protocol outlines the basic method for dissolving this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes or warm it gently to 37°C.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • For in vitro experiments, perform serial dilutions. When adding the stock to your final aqueous medium (e.g., cell culture media), add the stock solution to a small volume of the medium and mix well before adding it to the final volume. This stepwise dilution can help prevent precipitation.

  • Crucial: Ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically below 0.5%.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a this compound/HP-β-CD inclusion complex to improve aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or glass vials

  • Magnetic stirrer and stir bar or orbital shaker

Methodology:

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 40% w/v). Gentle warming (37-40°C) can aid dissolution.

  • Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution. The molar ratio of HP-β-CD to this compound is often optimized, but a starting point can be a significant molar excess of cyclodextrin.

  • Incubate for Complexation: Tightly seal the container and incubate the mixture for 24-72 hours at room temperature or 37°C under constant agitation (e.g., using a magnetic stirrer or orbital shaker). This allows for the formation of the inclusion complex.

  • Remove Undissolved Compound: After incubation, the solution will be saturated with the this compound/HP-β-CD complex, with excess, undissolved this compound present. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Collect and Sterilize: Carefully collect the clear supernatant. This solution contains the solubilized this compound complex. Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Determine Concentration (Optional but Recommended): The exact concentration of this compound in the final solution should be determined analytically using a method like HPLC-UV or LC-MS. This step is critical for accurate dosing in subsequent experiments.

References

preventing degradation of Eucomoside B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Eucomoside B during extraction from Eucommia ulmoides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, an iridoid glycoside, is susceptible to degradation primarily through hydrolysis of its glycosidic bonds. The main factors that accelerate this degradation are elevated temperatures, strongly acidic or alkaline pH conditions, and the presence of endogenous enzymes in the plant material.[1]

Q2: What is the optimal temperature range for extracting this compound to minimize degradation?

A2: To minimize thermal degradation, it is recommended to use lower extraction temperatures, ideally in the range of 40-60°C.[1] Modern extraction techniques like ultrasonic-assisted extraction (UAE) are advantageous as they can be performed effectively at these lower temperatures for shorter durations.[1]

Q3: How does pH affect the stability of this compound during extraction?

A3: Iridoid glycosides like this compound are generally more stable in neutral to slightly acidic conditions (pH 6-7).[1] Both strongly acidic and alkaline environments can catalyze the hydrolysis of the glycosidic linkages, leading to significant degradation.[1] It is advisable to use a buffered solvent system if pH control is a concern.[1]

Q4: Which solvents are recommended for the extraction of this compound to ensure its stability?

A4: Aqueous ethanol or methanol are the most effective and commonly used solvents for extracting iridoid glycosides.[1] An ethanol concentration in the range of 60-72% has been found to be optimal for extracting similar compounds from Eucommia ulmoides.[2] This solvent system offers a good balance of polarity for efficient extraction while maintaining the stability of the glycosidic compounds.

Q5: Are modern extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) suitable for this compound?

A5: Yes, modern techniques such as UAE and MAE are highly recommended for extracting thermolabile compounds like this compound.[1] These methods offer shorter extraction times and can be performed at lower temperatures, which significantly reduces the risk of thermal degradation compared to conventional methods like heat reflux.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: High temperature, prolonged extraction time, or inappropriate pH.Optimize extraction parameters by using lower temperatures (40-60°C) and shorter extraction times with methods like UAE. Ensure the pH of the extraction solvent is near neutral (pH 6-7).[1]
Enzymatic degradation: Presence of active endogenous enzymes (e.g., β-glucosidase) in the plant material.Deactivate enzymes before extraction by blanching the fresh plant material (e.g., steam or hot water treatment at 80°C for 2-5 minutes).[1]
Inefficient extraction: Incorrect solvent concentration or extraction method.Use an optimized aqueous ethanol solution (60-72%).[2] Consider using ultrasonic-assisted extraction for improved efficiency.[3]
Presence of Degradation Products in the Extract Hydrolysis: Exposure to high temperatures or extreme pH during extraction.Lower the extraction temperature and strictly control the pH of the solvent. The use of a buffered extraction solvent can help maintain a stable pH.[1]
Incomplete enzyme inactivation: Insufficient blanching time or temperature.Ensure the blanching step is sufficient to denature all relevant enzymes. If possible, test for residual enzyme activity.[1]
Inconsistent Results Between Batches Variability in plant material: Differences in the age, collection time, and storage of the Eucommia ulmoides leaves.Standardize the collection and pre-processing of the plant material. Analyze a sample of the raw material for its initial this compound content before each extraction to account for natural variations.
Inconsistent extraction parameters: Variations in temperature, time, solvent ratio, or ultrasonic power.Strictly adhere to the optimized and validated extraction protocol for all batches. Ensure all equipment is properly calibrated.

Quantitative Data Summary

While specific degradation kinetic data for this compound is limited, the following table summarizes stability data for similar iridoid glycosides from Eucommia ulmoides seed meal, which can serve as a valuable reference.

Table 1: Stability of Iridoid Glycosides from Eucommia ulmoides under Different Conditions [2]

CompoundStability under High TemperatureStability under Alkaline ConditionsStability under Strong Acid Conditions
Geniposidic acid (GPA) StableStableStable
Scyphiphin D (SD) StableHydrolyzedStable
Ulmoidoside A (UA) StableHydrolyzedStable
Ulmoidoside C (UC) StableHydrolyzedStable
Ulmoidoside B (UB) AffectedAffectedAffected
Ulmoidoside D (UD) AffectedAffectedAffected

Note: "Affected" indicates degradation was observed under the tested conditions.

Experimental Protocols

Protocol 1: Pre-treatment of Eucommia ulmoides Leaves to Prevent Enzymatic Degradation
  • Blanching: If using fresh leaves, blanch them in hot water or steam at 80°C for 2-5 minutes to deactivate endogenous enzymes.[1]

  • Drying: Dry the blanched leaves in a vacuum oven at a low temperature (< 50°C) to a constant weight.

  • Pulverization: Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

Protocol 2: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from optimized methods for extracting similar compounds from Eucommia ulmoides.[3]

  • Sample Preparation: Weigh 10 g of the pre-treated Eucommia ulmoides leaf powder and place it into a 500 mL flask.

  • Solvent Addition: Add 300 mL of 72% aqueous ethanol solution (v/v) to the flask (solid-to-liquid ratio of 1:30 g/mL).[3]

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath.

  • Set Parameters:

    • Ultrasonic Power: 300 W

    • Extraction Temperature: 50°C (maintained using a water bath)

    • Extraction Time: 20.5 minutes

  • Post-Extraction: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant containing the extracted this compound.

  • Repeated Extraction: For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.

  • Concentration: Combine the supernatants and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound is the hydrolysis of its glycosidic bond, which can be catalyzed by acid or base, or occur enzymatically. This cleavage results in the formation of the aglycone and the corresponding sugar moiety.

EucomosideB_Degradation EucomosideB This compound (Iridoid Glycoside) Aglycone Aglycone EucomosideB->Aglycone Hydrolysis Sugar Sugar Moiety EucomosideB->Sugar Hydrolysis Catalysts Degradation Conditions: - High Temperature - Extreme pH (Acid/Base) - Enzymes (e.g., β-glucosidase) Catalysts->EucomosideB

Caption: General degradation pathway of this compound via hydrolysis.

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the recommended extraction process designed to minimize degradation.

Extraction_Workflow start Start: Eucommia ulmoides Leaves pretreatment Pre-treatment: 1. Blanching (80°C, 2-5 min) 2. Drying (<50°C) 3. Pulverization start->pretreatment uae Ultrasonic-Assisted Extraction: - 72% Ethanol - 50°C, 20.5 min, 300 W pretreatment->uae separation Separation: Centrifugation (4000 rpm, 15 min) uae->separation supernatant Collect Supernatant separation->supernatant concentration Concentration: Under reduced pressure (<50°C) supernatant->concentration end Crude this compound Extract concentration->end

Caption: Optimized workflow for this compound extraction.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Eucomoside B. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC.[1][2][3] It can lead to inaccurate peak integration and reduced resolution.[2] The primary causes for peak tailing with a compound like this compound, a flavonoid glycoside, are often related to secondary interactions with the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: this compound, with its polar functional groups, can interact with residual acidic silanol groups on the surface of silica-based C18 columns.[1][4][5][6] This is a very common cause of peak tailing for polar and basic compounds.[1][7]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an additive like formic acid or phosphoric acid can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.[1][4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups.[4][7]

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[4][5] However, this is often less necessary with modern columns.

    • Solution 4: Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to mask silanol interactions and improve peak shape.[4]

  • Column Overload (Mass Overload): Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][8]

    • Solution: Reduce the injection volume or dilute the sample and re-inject.[8][9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[2][10] A void at the column inlet can also be a cause.[4]

    • Solution: Follow a proper column washing protocol. If the problem persists, the column may need to be replaced.[9]

Q2: I am observing peak fronting for this compound. What could be the cause?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates that some analyte molecules are moving through the column more quickly than the bulk of the analyte.[5][11]

Potential Causes and Solutions:

  • Sample Overload (Concentration Overload): Injecting a sample that is too concentrated can lead to fronting.[11]

    • Solution: Dilute the sample and reinject.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), the analyte can travel too quickly at the beginning of the column, distorting the peak.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[8]

  • Poor Column Packing/Column Void: A void or channel in the column packing can lead to peak fronting.[11]

    • Solution: This typically indicates column degradation, and the column should be replaced.

Q3: My this compound peak is broad, reducing the sensitivity of my assay. How can I improve it?

Broad peaks can be caused by a variety of factors, often related to the HPLC system or column efficiency.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden.[2][7]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[7]

  • Column Degradation: Over time, columns can lose their efficiency, leading to broader peaks.[9]

    • Solution: Check the column's performance with a standard compound. If efficiency has significantly decreased, it may be time to replace the column.

  • Mobile Phase Issues: A mobile phase with a composition that is too weak may result in excessive retention and peak broadening.[3]

    • Solution: Optimize the mobile phase composition, potentially by increasing the percentage of the organic solvent.

Q4: I am seeing a split peak for this compound. What is happening?

Split peaks can be a frustrating problem, often pointing to an issue at the head of the column or with the sample solvent.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing an uneven distribution of the sample onto the column bed.[8]

    • Solution 1: Filter all samples and mobile phases before use.

    • Solution 2: Reverse-flush the column (if the manufacturer permits) to dislodge particulates.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[8]

    • Solution: This usually requires column replacement. Using a guard column can help protect the analytical column.[8]

  • Strong Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can cause peak splitting.[8]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Co-elution with an Interfering Compound: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.

    • Solution: Try adjusting the mobile phase composition or gradient to improve separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Shape of a Model Flavonoid Glycoside *

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)Observations
6.82.12.5Significant tailing, poor peak shape.
4.51.61.8Reduced tailing, improved shape.
3.01.21.3Acceptable peak shape with minimal tailing.
2.51.01.1Symmetrical, sharp peak.

*This table presents representative data for a typical flavonoid glycoside on a C18 column to illustrate the impact of mobile phase pH. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Column Washing Procedure

This protocol is for a standard reversed-phase C18 column. Always consult the manufacturer's instructions for your specific column.

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Flush with isopropanol for 20 column volumes.

  • Flush with hexane (for highly non-polar contaminants) for 20 column volumes.

  • Flush with isopropanol for 20 column volumes.

  • Flush with your mobile phase (without buffer) for 10 column volumes.

  • Equilibrate with the initial mobile phase composition (including buffer) until a stable baseline is achieved.

Protocol 2: Sample Solvent Strength Test
  • Prepare a stock solution of this compound in a strong solvent (e.g., methanol or acetonitrile).

  • Prepare three dilutions of the stock solution:

    • Dilution A: In 100% strong solvent.

    • Dilution B: In a 50:50 mixture of strong solvent and initial mobile phase.

    • Dilution C: In the initial mobile phase.

  • Inject equal volumes of each dilution and compare the peak shapes. If peak shape improves significantly from A to C, the sample solvent is likely the cause of the poor peak shape.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape for This compound peak_type Identify Peak Shape Issue start->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting broad Broadening peak_type->broad Broad split Splitting peak_type->split Split check_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.0) tailing->check_pH check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent check_extra_column_vol Minimize Tubing Length/ID broad->check_extra_column_vol filter_samples Filter Sample and Mobile Phase split->filter_samples check_overload_tailing Reduce Sample Concentration or Injection Volume check_pH->check_overload_tailing If still tailing use_endcapped_column Use End-Capped Column check_overload_tailing->use_endcapped_column If still tailing wash_column_tailing Wash Column use_endcapped_column->wash_column_tailing If still tailing check_overload_fronting Reduce Sample Concentration check_solvent->check_overload_fronting If still fronting replace_column_fronting Replace Column (check for void) check_overload_fronting->replace_column_fronting If still fronting check_column_efficiency Check Column Efficiency check_extra_column_vol->check_column_efficiency If still broad check_frit Reverse-Flush Column filter_samples->check_frit If still split check_void Check for Column Void check_frit->check_void If still split

Caption: A flowchart guiding the troubleshooting process for common HPLC peak shape problems.

Peak_Tailing_Interaction cluster_column C18 Stationary Phase silica Silica Surface Si-OH (Residual Silanol) c18 C18 Chains eucomoside This compound (Polar Glycoside) eucomoside->silica:f1 Strong Interaction (Causes Tailing) eucomoside->c18 Primary Interaction (Hydrophobic) interaction Secondary Interaction (Hydrogen Bonding)

Caption: Potential interactions of this compound with a C18 stationary phase.

References

Technical Support Center: Optimizing In Vivo Dosage of Novel Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the in vivo dosage of novel flavonoid glycosides, using Eucomoside B as a representative example of a compound with limited preliminary data.

Frequently Asked Questions (FAQs)

Q1: I cannot find any established in vivo dosage for my flavonoid glycoside of interest. Where do I start?

A1: When dealing with a novel compound, the initial approach is to conduct a dose-range finding study. This typically involves administering a wide range of doses to a small number of animals to identify a dose that is pharmacologically active but not toxic. Start with a low dose, calculated based on in vitro efficacy data (e.g., 10-100 times the EC50 or IC50), and escalate the dose in subsequent groups. It is also crucial to review literature on structurally similar flavonoid glycosides to inform your starting dose range.

Q2: How do I choose the appropriate animal model for my study?

A2: The choice of animal model depends on the therapeutic area you are investigating. For inflammatory conditions, models like carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation in rodents are common. For oncology, xenograft models using human cancer cell lines in immunocompromised mice are frequently used. The model should be well-established and relevant to the human disease state you aim to study.

Q3: What are the common routes of administration for flavonoid glycosides?

A3: The route of administration significantly impacts bioavailability. Common routes for preclinical studies include:

  • Oral (p.o.): Simulates human consumption but bioavailability can be low for some glycosides due to poor absorption and metabolism by gut microbiota.

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher systemic exposure compared to oral administration.

  • Intravenous (i.v.): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Topical: Suitable for localized conditions like skin inflammation.

The choice should align with the intended clinical application and the compound's physicochemical properties.

Q4: My compound shows poor bioavailability. How can I improve it?

A4: Poor bioavailability is a common challenge with flavonoid glycosides.[1] Consider the following strategies:

  • Formulation: Use of permeation enhancers, lipid-based delivery systems, or nanoformulations can improve absorption.

  • Chemical Modification: Synthesizing a prodrug or an aglycone form of the flavonoid may enhance its absorption profile.

  • Adjuvants: Co-administration with inhibitors of metabolic enzymes (e.g., piperine) can increase systemic exposure.

Q5: What are the key parameters to monitor in a dose-finding study?

A5: Monitor both efficacy and toxicity. Efficacy endpoints will be specific to your disease model (e.g., tumor volume, inflammatory markers). Toxicity should be assessed by monitoring:

  • Clinical signs (e.g., weight loss, changes in behavior, ruffled fur).

  • Hematological parameters (complete blood count).

  • Serum chemistry (liver and kidney function markers).

  • Gross necropsy and histopathology of major organs.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at any dose - Insufficient dosage- Poor bioavailability- Inappropriate animal model- Compound instability- Increase the dose range- Change the route of administration (e.g., from p.o. to i.p.)- Confirm the model's responsiveness with a positive control- Verify the stability of your formulation
High toxicity at low doses - Compound has a narrow therapeutic window- Off-target effects- Vehicle toxicity- Use a more gradual dose escalation scheme- Investigate the mechanism of toxicity- Run a vehicle-only control group to rule out vehicle effects
High variability in animal responses - Inconsistent dosing technique- Animal health status- Genetic variability in the animal strain- Ensure all personnel are properly trained in dosing techniques- Use healthy, age- and weight-matched animals- Consider using an inbred strain to reduce genetic variability
Conflicting results with in vitro data - Poor translation from in vitro to in vivo systems- Rapid metabolism or clearance in vivo- Re-evaluate the in vitro model's relevance- Conduct pharmacokinetic studies to understand the compound's disposition in vivo

Data Presentation: Example Dose-Range Finding Study Design

The following table illustrates a typical design for an initial dose-range finding study for a novel flavonoid glycoside.

Group Treatment Dose (mg/kg) Route of Administration Number of Animals Key Endpoints
1Vehicle Control0p.o.5Baseline measurements, toxicity
2Flavonoid Glycoside10p.o.5Efficacy, toxicity
3Flavonoid Glycoside50p.o.5Efficacy, toxicity
4Flavonoid Glycoside200p.o.5Efficacy, toxicity
5Positive ControlVariesp.o.5Model validation, efficacy

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-200 g) are used.

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Grouping: Animals are divided into control and treatment groups.

  • Compound Administration: The flavonoid glycoside is administered orally (or via another chosen route) one hour before carrageenan injection. The vehicle control group receives only the vehicle. A positive control group receives a known anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Protocol 2: Xenograft Tumor Model in Mice

This model is used to evaluate the anti-cancer efficacy of a compound.

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID) are used.

  • Cell Culture: A human cancer cell line of interest is cultured under standard conditions.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1x10^6 cells in 0.1 mL of Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. Treatment with the flavonoid glycoside (at various doses) or vehicle is initiated.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

experimental_workflow cluster_preclinical Dose Optimization Workflow in_vitro In Vitro Studies (EC50/IC50) dose_range Dose-Range Finding (Acute Toxicity) in_vitro->dose_range Inform Starting Dose efficacy_study Efficacy Studies (Multiple Doses) dose_range->efficacy_study Select Safe Doses pk_study Pharmacokinetic Studies efficacy_study->pk_study Correlate Exposure and Efficacy optimal_dose Optimal Dose Selection efficacy_study->optimal_dose pk_study->optimal_dose

Caption: A typical experimental workflow for optimizing the in vivo dosage of a novel compound.

signaling_pathway cluster_flavonoid_action Potential Anti-inflammatory Signaling Pathway for Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Transcription Flavonoid Flavonoid Glycoside Flavonoid->IKK Inhibition Flavonoid->NFkB Inhibition

Caption: A simplified diagram of a potential anti-inflammatory signaling pathway modulated by flavonoids.

References

reducing variability in Eucomoside B cell-based assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in cell-based assay results when working with Eucomoside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a natural product isolated from the green leaves of Eucommia ulmoides. While specific data on this compound is limited, extracts from Eucommia ulmoides are known to possess anti-inflammatory, antioxidant, and neuroprotective properties. Therefore, cell-based assays for this compound are often designed to investigate these activities.

Q2: Which cell lines are most appropriate for studying the effects of this compound?

The choice of cell line is critical and depends on the research question. For investigating anti-inflammatory effects, immune cell lines such as BV-2 microglia or peripheral blood mononuclear cell (PBMC)-derived monocytes/macrophages are commonly used. For neuroprotective studies, neuronal cell lines like PC12 or primary cortical neurons are suitable. For general cytotoxicity and viability assays, a range of cell lines including HepG2 or HT-29 can be employed. It is crucial to ensure that the chosen cell line expresses the target pathway of interest.

Q3: What are the key sources of variability in cell-based assays with natural products like this compound?

Variability in cell-based assays can arise from several factors:

  • Cell Health and Culture Conditions: Inconsistent cell passage number, confluency, and media composition can significantly impact results.[1][2]

  • Pipetting and Plating: Inaccurate pipetting and uneven cell seeding are major sources of error.[1][3]

  • Compound Purity and Solubility: The purity of this compound and its solubility in the assay medium can affect its effective concentration.

  • Assay Protocol: Variations in incubation times, temperatures, and reagent concentrations can lead to inconsistent data.

  • Plate Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently than interior wells.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently and frequently while plating to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[3]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For multi-well plates, ensure consistent volume and gentle dispensing in each well. Automating liquid handling steps can significantly reduce this type of variability.[1][4]
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.[3]
Compound Precipitation Visually inspect wells for any signs of compound precipitation after addition. If observed, optimize the solvent concentration or consider using a different solvent system.
Issue 2: Inconsistent Assay Signal or Low Signal-to-Background Ratio

Possible Causes and Solutions:

Cause Solution
Suboptimal Cell Density Optimize the cell seeding density to find a balance between a robust signal and avoiding overgrowth, which can lead to nutrient depletion and changes in cell metabolism.[1]
Incorrect Incubation Time The timing of compound treatment and signal detection is critical. Perform a time-course experiment to determine the optimal incubation period for observing the desired biological effect.
Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Do not use cells that are over-confluent or have been passaged too many times.[1][3]
Reagent Issues Use fresh, properly stored reagents. Ensure that detection reagents are brought to the appropriate temperature before use and are mixed thoroughly.

Experimental Protocols

Protocol 1: Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production in BV-2 Microglial Cells
  • Cell Seeding: Plate BV-2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound relative to the LPS-treated positive control.

Protocol 2: Antioxidant Activity Assay - DPPH Free Radical Scavenging
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add the this compound dilutions to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on Eucommia ulmoides extracts, which may provide a baseline for expected effects when testing this compound in similar anti-inflammatory assays.

Parameter Cell Type Treatment Result Reference
NO Production BV-2 Microglia25 µg/mL EUE + LPSSignificant reduction to 13.83 ± 0.06 µM above control[5]
PGE2 Production BV-2 Microglia25 µg/mL EUE + LPSSignificant reduction to 428.00 ± 13.59 pg/mL above control[5]
TNF-α mRNA Expression BV-2 Microglia100 µg/mL EUE + LPSInhibition to 117.40 ± 5.32% of control[5]
IL-1β mRNA Expression BV-2 Microglia100 µg/mL EUE + LPSInhibition to 104.10 ± 6.28% of control[5]

EUE: Eucommia ulmoides Oliv. Bark Extract

Visualizations

Signaling Pathways

Eucomoside_B_Signaling_Pathway cluster_nfkb Pro-inflammatory Pathway cluster_nrf2 Anti-inflammatory/Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Eucomoside_B_NFkB This compound Eucomoside_B_NFkB->IKK ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE HO1 HO-1 ARE->HO1 Eucomoside_B_Nrf2 This compound Eucomoside_B_Nrf2->Keap1

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture seed_plate Seed Cells in 96-Well Plate start->seed_plate incubate_adhere Incubate Overnight (Cell Adhesion) seed_plate->incubate_adhere treat_cells Pre-treat Cells with This compound incubate_adhere->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells stimulate Add Inflammatory Stimulus (e.g., LPS) treat_cells->stimulate incubate_treatment Incubate (e.g., 24 hours) stimulate->incubate_treatment assay_readout Perform Assay Readout (e.g., Griess, ELISA, MTT) incubate_treatment->assay_readout data_analysis Data Analysis (IC50, % Inhibition) assay_readout->data_analysis end End data_analysis->end

References

addressing off-target effects of Eucomoside B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eucomoside B

Welcome to the technical support center for researchers using this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects in your experiments. Given that this compound is a natural product with a developing body of research, it is crucial to validate its on-target effects and rule out confounding off-target activities.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that is inconsistent with the expected mechanism of action of this compound. Could this be an off-target effect?

A1: Yes, this is a common indicator of an off-target effect. Small molecules, particularly natural products, can interact with multiple cellular proteins.[1][2] Unexpected phenotypes, such as altered cell morphology, unexpected toxicity, or changes in unrelated signaling pathways, warrant a systematic investigation. We recommend following the troubleshooting workflow outlined below.

Q2: What is the first step I should take to verify that my observed effect is due to this compound?

A2: The first step is to perform a meticulous dose-response experiment. An off-target effect may occur at a different concentration range than the on-target effect. Establishing the EC50/IC50 for your observed phenotype is a critical baseline measurement. If this value differs significantly from the reported potency for the intended target, it may suggest an off-target interaction.

Q3: What are the best experimental controls to include to test for off-target effects?

A3: A multi-pronged approach using orthogonal validation methods is recommended to ensure the specificity of your observations.[3] Key controls include:

  • Structural Analogs: Use a structurally similar but biologically inactive analog of this compound. If the inactive analog does not produce the same phenotype, it strengthens the case that the effect is specific to this compound's chemical structure.

  • Genetic Controls: The gold standard is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target.[4] If the phenotype observed with this compound is rescued or mimicked by modulating the target gene, it confirms an on-target effect.

  • Rescue Experiments: In a target knockout/knockdown background, express a version of the target that is resistant to this compound. If the compound's effect is lost, it demonstrates target specificity.

Q4: My results suggest this compound might be affecting a common signaling pathway like MAPK or NF-κB. How can I confirm this?

A4: Many natural products can modulate kinase or inflammatory signaling pathways.[5][6] To investigate this:

  • Phospho-protein Analysis: Use Western blotting or multiplex immunoassays to probe the phosphorylation status of key nodes in the suspected pathway (e.g., p-ERK, p-JNK, p-p38 for MAPK; p-IκBα, p-p65 for NF-κB).

  • Reporter Assays: Utilize luciferase or fluorescent reporter constructs driven by transcription factors downstream of the pathway (e.g., AP-1 for MAPK, NF-κB response elements for NF-κB).

  • Broad-Spectrum Profiling: If resources permit, perform a kinase inhibitor profiling screen or a proteomic analysis (e.g., phosphoproteomics) to obtain an unbiased view of the pathways affected by this compound.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Cytotoxicity

If you observe cytotoxicity at concentrations where you expect a specific biological effect, it could be an off-target liability. This guide provides a workflow to dissect this issue.

G A Start: Unexpected Cytotoxicity Observed B Step 1: Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) Determine CC50. A->B C Step 2: Compare CC50 to On-Target Activity EC50/IC50 B->C D Is CC50 >> EC50? C->D E Conclusion: Cytotoxicity is likely an off-target effect at high concentrations. Use compound below CC50. D->E Yes F Conclusion: Cytotoxicity may be linked to the on-target mechanism or a potent off-target effect. D->F No G Step 3: Perform Target Knockdown (e.g., siRNA, CRISPR) F->G H Does knockdown replicate toxicity? G->H I On-Target Toxicity Confirmed. Consider alternative approaches. H->I Yes J Off-Target Toxicity Likely. Proceed to target deconvolution (e.g., CETSA, Proteomics). H->J No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

This protocol provides a general method to validate whether an observed phenotype is dependent on the intended molecular target of this compound.

  • Design and Clone sgRNA: Design at least two independent sgRNAs targeting the gene of your primary target. Clone them into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Generate Knockout Cell Line: Transduce the target cells with the lentiviral constructs. Select for transduced cells (e.g., with puromycin) and expand the population.

  • Verify Knockout: Confirm the absence of the target protein via Western blot or qPCR.

  • Phenotypic Assay: Treat the knockout cells and a non-targeting control cell line with a range of this compound concentrations.

  • Analysis: If the knockout cells are resistant to the phenotype (e.g., do not exhibit the cytotoxic effect or signaling change), it strongly suggests the effect is on-target.

Guide 2: Characterizing Effects on Cellular Signaling

Phenylethanoid glycosides, a class that includes this compound, have been reported to interfere with major signaling cascades like the MAPK/ERK and TGF-β pathways.[5][6][7]

G cluster_0 This compound cluster_1 Cellular Pathways EB This compound Target On-Target Protein EB->Target On-Target (Intended) MAPK MAPK Cascade (ERK, JNK, p38) EB->MAPK Off-Target? NFkB NF-kB Pathway EB->NFkB Off-Target? TGFb TGF-β Pathway EB->TGFb Off-Target? Phenotype Observed Phenotype Target->Phenotype MAPK->Phenotype NFkB->Phenotype TGFb->Phenotype

Caption: Potential on-target vs. off-target signaling pathways.
  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum overnight if the pathway is sensitive to growth factors. Treat with this compound at various concentrations and time points. Include positive (e.g., EGF, anisomycin) and negative (vehicle) controls.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with primary antibodies overnight (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

  • Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Quantitative Data Summary

When investigating off-target effects, it is crucial to compare the potency of the compound across different assays. The table below provides a template for organizing your experimental data to clarify on-target vs. off-target potencies.

Assay TypeMeasured EndpointCompoundPotency (IC50/EC50/CC50)Therapeutic Index (CC50 / EC50)
On-Target Target Engagement (e.g., CETSA)This compounde.g., 1.5 µM-
On-Target Functional Cell Assay (Phenotype A)This compounde.g., 2.0 µMe.g., 25
Off-Target Kinase Inhibition (e.g., ERK)This compounde.g., 15 µM-
Off-Target Cytotoxicity (e.g., MTT Assay)This compounde.g., 50 µM-
Control Functional Cell Assay (Phenotype A)Inactive Analog> 100 µM-

Note: Data in this table is illustrative. Researchers should populate it with their own experimental results. A large therapeutic index suggests a safer window for on-target activity.

General Experimental Workflow for Off-Target Validation

G A Start: Novel Phenotype Observed with this compound B Phase 1: Initial Validation A->B C Confirm with Dose-Response and Time-Course B->C D Test Inactive Analog (Negative Chemical Control) C->D E Phase 2: On-Target Validation D->E F Target Knockdown/Knockout (siRNA or CRISPR) E->F G Rescue with Drug-Resistant Target Mutant F->G H Is Phenotype On-Target? G->H I Conclusion: Effect is On-Target H->I Yes J Phase 3: Off-Target Deconvolution H->J No K Unbiased Screen (Kinase Panel, Proteomics) J->K L Hypothesis-Driven Test (e.g., Western for MAPK/NF-kB) J->L M Validate Candidate Off-Target (e.g., with specific inhibitor or siRNA) K->M L->M N Conclusion: Off-Target Identified M->N

Caption: Comprehensive workflow for off-target effect validation.

References

Eucomoside B interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eucomoside B. The focus is on identifying and mitigating potential interference with common assay reagents to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with common laboratory assays?

This compound is a natural iridoid glycoside isolated from the green leaves of Eucommia ulmoides[1]. Like many natural products, its chemical structure, which includes a complex ring system and sugar moieties, gives it the potential to interfere with various assay technologies. Compounds such as triterpenoid saponins, which share structural similarities with glycosides, are known for their diverse biological activities and can sometimes interact with assay components, leading to misleading results[2][3][4].

Q2: Which types of assays are most susceptible to interference by compounds like this compound?

Assays that are particularly vulnerable to interference from natural products fall into several categories:

  • Colorimetric Assays Based on Redox Reactions: Assays like MTT, XTT, and WST-1 rely on the cellular reduction of a tetrazolium salt to a colored formazan product. Compounds with intrinsic reducing properties can directly reduce the dye, leading to a false-positive signal that suggests higher cell viability than is actually present[5][6][7].

  • Luminescence-Based Assays: In assays using reporter enzymes like firefly luciferase, compounds can directly inhibit the enzyme or, counterintuitively, stabilize it. Enzyme stabilization can protect it from degradation, leading to an accumulation of the reporter protein and a stronger signal, which can be misinterpreted as target activation[8][9].

  • Fluorescence-Based Assays: A compound may be autofluorescent at the excitation and emission wavelengths of the assay, leading to high background and false positives. Alternatively, it can absorb light at these wavelengths, causing signal quenching and a false-negative result[10][11].

Q3: How can I determine if this compound is interfering with my cell-based assay?

A key indicator of interference is a discrepancy between expected and observed results. For instance, if this compound appears to dramatically increase cell viability in an MTT assay, even at high concentrations where cytotoxicity might be expected, this is a red flag for interference[7]. The most definitive way to confirm interference is to perform cell-free control experiments.

Q4: What is a cell-free control experiment and why is it crucial?

A cell-free control is an experiment run with all the assay components (media, serum, assay reagents) and the test compound (this compound), but without any cells[7][12]. This setup isolates the interaction between the compound and the assay reagents. If a signal is generated or altered in the absence of cells, it confirms that the compound is directly interfering with the assay chemistry. This is a critical first step in troubleshooting any unexpected results.

Troubleshooting Guides

Scenario 1: Unusually High Signal in Tetrazolium-Based Viability Assays (MTT, XTT, WST-1)

Symptom: You are testing the cytotoxic effect of this compound. However, your MTT assay results show that as the concentration of this compound increases, the absorbance at 590 nm also increases, suggesting that the compound is promoting cell proliferation rather than causing cell death.

Potential Cause: this compound may have reducing properties that allow it to directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal[6][13].

Troubleshooting Workflow:

G A Symptom: Unexpectedly high signal in MTT assay with this compound B Hypothesis: Compound directly reduces MTT reagent A->B C Action: Perform Cell-Free MTT Assay B->C D Observe Signal C->D E Dose-dependent signal increase in absence of cells? D->E F Result: Interference Confirmed E->F  Yes G Result: No Direct Interference. Investigate other causes (e.g., contamination, cell metabolism) E->G  No H Solution: Switch to a non-redox based assay (e.g., CellTiter-Glo®, SRB) F->H

Caption: Troubleshooting workflow for MTT assay interference.
Quantitative Data from a Cell-Free Control Experiment

The table below shows hypothetical data from a cell-free experiment designed to test for direct MTT reduction by this compound.

This compound Conc. (µM)Absorbance (590 nm)\n(Cells Present)Absorbance (590 nm)\n(Cell-Free Control)Corrected Absorbance\n(Cells - Cell-Free)
0 (Vehicle)1.020.050.97
11.150.180.97
101.450.490.96
501.880.920.96
1002.311.350.96

Interpretation: The cell-free control shows a clear dose-dependent increase in absorbance, confirming that this compound directly reduces MTT. When the cell-free signal is subtracted, the corrected absorbance is flat, indicating the compound is likely not affecting cell viability under these conditions.

Experimental Protocol: Cell-Free MTT Assay
  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the same cell culture medium (e.g., DMEM with 10% FBS) as your cellular experiment. Final volume should be 100 µL per well.

  • Include Controls: Designate wells for "medium only" (background) and vehicle controls (e.g., 0.1% DMSO).

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well[6].

  • Incubate: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Solubilize Formazan: Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well[5][6].

  • Mix and Read: Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals[5]. Read the absorbance at 590 nm.

Scenario 2: Altered Signal in Luciferase Reporter Assays

Symptom: In a cell-based luciferase reporter assay designed to screen for pathway inhibitors, treatment with this compound results in a dose-dependent increase in luminescence, suggesting pathway activation. This contradicts other data you may have.

Potential Cause: Many small molecules can inhibit firefly luciferase. Paradoxically, this inhibition can stabilize the enzyme within the cell, protecting it from normal proteolytic degradation. Over the course of the cell incubation period (typically 12-48 hours), this leads to an accumulation of active luciferase enzyme. When the detection reagent (containing high concentrations of luciferin substrate) is added, the inhibitory effect of the compound is overcome, and the higher amount of enzyme produces a stronger light signal[8][9].

Mechanism of Luciferase Stabilization

G cluster_0 Standard Condition cluster_1 With this compound A Luciferase (Luc) B Proteasomal Degradation A->B C Normal Turnover B->C D Luciferase (Luc) E This compound D->E F Luc-Compound Complex (Stable) D->F E->F G Proteasomal Degradation (Blocked) F->G Inhibition H Luciferase Accumulation F->H

Caption: Luciferase stabilization by a small molecule inhibitor.

Troubleshooting Steps: To confirm this mechanism, you must test the effect of this compound on purified luciferase enzyme in a cell-free biochemical assay.

Quantitative Data from a Cell-Free Luciferase Inhibition Assay

The table below presents hypothetical data showing the direct effect of this compound on purified firefly luciferase.

This compound Conc. (µM)Luciferase Activity (% of Control)
0 (Vehicle)100
0.192
165
1021
1005

Interpretation: The data clearly shows that this compound directly inhibits luciferase enzyme activity in a dose-dependent manner. This supports the hypothesis that the increased signal seen in the cell-based assay is due to enzyme stabilization, a known artifact for luciferase inhibitors[9][14].

Experimental Protocol: Cell-Free Luciferase Inhibition Assay
  • Reagent Preparation: Reconstitute purified recombinant firefly luciferase enzyme and the luciferase assay substrate according to the manufacturer's instructions. Allow reagents to equilibrate to room temperature.

  • Prepare Compound Plate: In a white, opaque 96-well plate, add this compound at various concentrations. Include a vehicle control.

  • Add Enzyme: Add the purified luciferase enzyme to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

  • Initiate Reaction: Add the luciferase assay reagent (containing luciferin and ATP) to each well to start the reaction.

  • Measure Luminescence: Immediately measure the luminescence using a plate reader.

  • Analyze Data: Calculate the percent inhibition relative to the vehicle control. A dose-dependent decrease in signal confirms direct enzyme inhibition[14].

Recommended Alternative Assays

If interference is confirmed, the most reliable solution is to switch to an assay with an orthogonal mechanism that is not susceptible to the same type of interference.

Original Assay (Interference Prone)Interference MechanismRecommended Alternative AssayPrinciple of Alternative Assay
MTT / XTT / WST-1 Redox activity of compoundCellTiter-Glo® Luminescent Cell Viability Assay Measures intracellular ATP levels, a direct indicator of metabolically active cells.
MTT / XTT / WST-1 Redox activity of compoundSulforhodamine B (SRB) Assay Measures total cellular protein content by staining with a bright pink aminoxanthene dye.
Luciferase Reporter Assay Enzyme inhibition/stabilizationβ-Lactamase Reporter Assay Uses a different reporter enzyme with a distinct inhibitor profile.
Luciferase Reporter Assay Enzyme inhibition/stabilizationQuantitative PCR (qPCR) Directly measures changes in the reporter gene's mRNA transcript levels, bypassing the reporter protein entirely.
Fluorescence-Based Assay Compound autofluorescenceTime-Resolved FRET (TR-FRET) or AlphaScreen® These technologies use time-delayed detection or specific bead chemistry to minimize interference from prompt fluorescence.

References

Technical Support Center: Maximizing Eucomoside B Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Eucomoside B from plant material, primarily focusing on Eucommia ulmoides leaves.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial. The following sections break down potential problem areas.

Plant Material and Pre-Processing
IssuePotential CauseRecommended Solution
Inconsistent Yields Between Batches Variability in plant material.The chemical composition of plants can vary based on genetics, growing conditions (soil, light, water), and harvest time.[1][2] Ensure you are using plant material from a consistent source. If possible, use a standardized and certified plant material.
Low Yield from Fresh Leaves High water content.Fresh leaves have high water content, which can dilute the extraction solvent and reduce efficiency. It is recommended to dry the plant material before extraction.
Inefficient Grinding Large particle size.The extraction solvent needs to penetrate the plant tissue to dissolve this compound. Inadequate grinding results in a smaller surface area for extraction. Grind the dried leaves to a fine powder (e.g., 40-60 mesh) for optimal results.
Extraction Parameters

The following table provides optimized parameters for the ultrasonic-assisted extraction of total flavonoids from Eucommia ulmoides leaves, which can serve as a starting point for this compound extraction.

ParameterRecommended Starting ConditionPotential Issue if Deviated
Solvent Concentration 70% EthanolIncorrect solvent polarity can lead to inefficient extraction of the target compound and co-extraction of impurities.[3]
Ultrasonic Power 250 WInsufficient power may not effectively disrupt plant cells, while excessive power can lead to degradation of the target compound.[3]
Solid-Liquid Ratio 1:30 g/mLA low ratio may result in incomplete extraction, while a very high ratio can be wasteful of solvent and energy.[3]
Extraction Time 25 minutesInsufficient time will lead to incomplete extraction. Prolonged extraction can increase the risk of compound degradation.[3]
Temperature Room Temperature to 40°CHigh temperatures can degrade thermolabile compounds like some glycosides.[1]

DOT Script for Extraction Workflow:

Extraction_Workflow cluster_Prep 1. Pre-Processing cluster_Extraction 2. Ultrasonic-Assisted Extraction cluster_Post_Extraction 3. Post-Extraction Plant_Material Dried Eucommia ulmoides Leaves Grinding Grind to Fine Powder Plant_Material->Grinding Mix Mix with 70% Ethanol (1:30 g/mL) Grinding->Mix Ultrasonication Ultrasonicate (250 W, 25 min) Mix->Ultrasonication Filtration Filter to Remove Solid Residue Ultrasonication->Filtration Concentration Concentrate the Crude Extract Filtration->Concentration Purification Purification Concentration->Purification Proceed to Purification

Caption: Workflow for this compound Extraction.

Purification

Question: My purified sample contains many impurities. How can I improve the purity of this compound?

Answer: Co-extraction of other compounds is a common issue. A multi-step purification strategy is often necessary.

IssuePotential CauseRecommended Solution
Complex Crude Extract Presence of pigments, lipids, and other polar/non-polar compounds.Perform a preliminary liquid-liquid partitioning of the crude extract. For example, partition the aqueous ethanol extract against a non-polar solvent like hexane to remove lipids and pigments.
Inefficient Chromatographic Separation Suboptimal stationary or mobile phase.For purifying compounds like this compound, column chromatography is effective. Consider using macroporous resins (e.g., XDA-8) for initial cleanup, followed by silica gel or reversed-phase (C18) chromatography for finer separation.[3] Gradient elution in HPLC can also improve resolution.

DOT Script for Troubleshooting Low Purity:

Purity_Troubleshooting Start Low Purity of this compound Impurity_Check Identify Impurity Type (Polar/Non-polar) Start->Impurity_Check Liquid_Partition Implement Liquid-Liquid Partitioning Impurity_Check->Liquid_Partition Non-polar Impurities Column_Chromatography Optimize Column Chromatography Impurity_Check->Column_Chromatography Polar Impurities Liquid_Partition->Column_Chromatography HPLC_Optimization Refine HPLC Gradient Column_Chromatography->HPLC_Optimization Success High Purity Achieved HPLC_Optimization->Success

Caption: Decision tree for improving sample purity.

Quantification

Question: I am having trouble getting reproducible results with my HPLC quantification. What could be the issue?

Answer: Reproducibility in HPLC analysis depends on stable instrument performance and consistent sample preparation.

IssuePotential CauseRecommended Solution
Shifting Retention Times Fluctuations in mobile phase composition, temperature, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. If the problem persists, the column may need to be washed or replaced.
Inconsistent Peak Areas Inaccurate sample dilution or injection volume.Use calibrated pipettes for all dilutions. Ensure the autosampler is functioning correctly and the injection loop is completely filled.
Baseline Noise Contaminated mobile phase or detector issues.Use HPLC-grade solvents and filter them before use. Purge the detector to remove any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While specific optimization for this compound is recommended, studies on the extraction of total flavonoids from Eucommia ulmoides have shown that a 70% ethanol-water mixture is highly effective.[3] This is a good starting point for your experiments.

Q2: Can I use other extraction methods besides ultrasonic-assisted extraction?

A2: Yes, other methods like maceration, Soxhlet extraction, and microwave-assisted extraction can also be used.[4] However, ultrasonic-assisted extraction is often preferred as it can reduce extraction time and may be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds.[3]

Q3: How can I confirm the identity and purity of my extracted this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a standard method for both quantification and identification.[5][6] Comparing the retention time and mass spectrum of your sample with a certified this compound standard will confirm its identity. Purity can be assessed by the presence of a single, sharp peak at the expected retention time in the chromatogram.

Q4: What are the known stability issues with this compound?

A4: While specific stability data for this compound is limited, glycosides, in general, can be susceptible to degradation under strong acidic or basic conditions and at high temperatures.[7][8] It is advisable to conduct extractions and store extracts under neutral or slightly acidic pH conditions and at low temperatures (4°C for short-term, -20°C for long-term storage) to minimize degradation.

Q5: Are there any safety precautions I should take during the extraction process?

A5: Always work in a well-ventilated area, especially when using organic solvents like ethanol. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If using ultrasonication, be mindful of the noise levels and use hearing protection if necessary.

References

Technical Support Center: Eucomoside B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of Eucomoside B purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly during scale-up operations.

Problem Potential Cause Recommended Solution
Low Yield of this compound after Extraction Incomplete extraction from plant material.- Optimize extraction parameters: consider using ultrasonication or microwave assistance. - Ensure appropriate solvent-to-solid ratio; a common ratio is 1:10. - For aqueous extractions, heating to around 50°C can improve efficiency.[1]
Degradation of this compound during extraction.- Avoid excessively high temperatures during extraction, as iridoid glycosides can be heat-sensitive.[2] - Maintain a neutral or slightly acidic pH during extraction. Strong alkaline conditions can lead to hydrolysis of the glycosidic bond.[2]
Poor Separation during Column Chromatography Inappropriate stationary phase selection.- For initial cleanup, macroporous resins (e.g., XDA-8, HPD100C) are effective for enriching the glycoside fraction from the crude extract.[3][4] - For fine purification, reversed-phase C18 or phenyl columns are commonly used in preparative HPLC.[5]
Suboptimal mobile phase composition.- For reversed-phase chromatography, a gradient of acetonitrile-water or methanol-water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape. - In high-speed counter-current chromatography (HSCCC), solvent systems like ethyl acetate-n-butanol-water have been successful for separating similar glycosides.[6][7]
Peak Tailing or Broadening in HPLC Column overload.- Reduce the sample loading concentration or volume. - Increase the column diameter to accommodate larger sample loads for preparative scale.
Secondary interactions with the stationary phase.- Add a competitive agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA). - Ensure the sample is fully dissolved in the mobile phase before injection.
Loss of this compound during Solvent Partitioning Incorrect solvent choice for liquid-liquid extraction.- Use a solvent system that provides a good partition coefficient for this compound. Ethyl acetate is commonly used to extract glycosides from aqueous solutions.
Precipitation of this compound during Purification Exceeding the solubility limit in the chosen solvent.- Determine the solubility of this compound in the solvents being used. - Process solutions at a slightly elevated temperature (if stability allows) to increase solubility. - Use a co-solvent system to enhance solubility.
This compound Degradation during Storage Instability due to pH, temperature, or light exposure.- Store purified this compound at low temperatures (-20°C or below). - Protect from light by using amber vials or storing in the dark. - For solutions, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis. Iridoid glycosides can be unstable in strong alkaline and, to a lesser extent, strong acidic conditions.[2]
Presence of Impurities in the Final Product Co-elution of structurally similar compounds.- Optimize the chromatographic gradient to improve resolution between this compound and impurities. - Employ orthogonal purification techniques (e.g., macroporous resin followed by preparative HPLC, or HSCCC).[3][6] - Common impurities in Eucommia ulmoides extracts include other iridoid glycosides, flavonoids, and phenolic acids.[6]

Frequently Asked Questions (FAQs)

1. What is the most effective initial step for purifying this compound from a crude extract of Eucommia ulmoides leaves?

The most effective initial step is typically enrichment of the total glycoside fraction using macroporous resin chromatography. Resins like D101 or XDA-8 can effectively adsorb this compound and other glycosides from the aqueous extract, allowing for the removal of more polar compounds like sugars and some acids. The adsorbed compounds can then be eluted with an ethanol-water mixture (e.g., 20-60% ethanol).[1][3]

2. What are the key parameters to consider when scaling up the preparative HPLC purification of this compound?

When scaling up preparative HPLC, the primary goal is to maintain the separation quality achieved at the analytical scale. Key parameters to consider are:

  • Column Dimensions: Increase the column diameter to increase loading capacity, while keeping the bed height the same.

  • Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area to maintain the same linear velocity.

  • Sample Load: The sample load can be increased proportionally to the increase in column volume.

  • Gradient Profile: The gradient time should be kept constant to ensure similar separation.

3. How can I improve the stability of this compound in solution during processing?

This compound, being an iridoid glycoside, is susceptible to degradation under certain conditions. To improve its stability in solution:

  • pH Control: Maintain the pH of the solution in a slightly acidic range (pH 4-6). Avoid strong acids and bases, as they can catalyze the hydrolysis of the glycosidic bond.[2]

  • Temperature Control: Process samples at room temperature or below whenever possible. Avoid prolonged exposure to high temperatures.[2]

  • Minimize Exposure to Light: Protect solutions from direct light to prevent potential photodegradation.

4. What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?

HSCCC offers several advantages for the purification of natural products like this compound:

  • No Solid Support: This eliminates irreversible adsorption of the sample onto a solid matrix, leading to high sample recovery.[8][9]

  • High Loading Capacity: HSCCC can handle larger sample loads compared to preparative HPLC of the same scale.

  • Reduced Solvent Consumption: Solvent systems can be recycled, making the process more economical and environmentally friendly.

  • Versatility: A wide range of biphasic solvent systems can be employed to optimize the separation of compounds with varying polarities.[6][7]

5. How can I confirm the purity and identity of the purified this compound?

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the standard method for assessing purity. Purity is typically determined by the peak area percentage.

  • Identity: The chemical structure of the purified compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the detailed molecular structure.[10]

Quantitative Data from Purification of Compounds from Eucommia ulmoides

The following tables summarize representative quantitative data from studies on the purification of glycosides and flavonoids from Eucommia ulmoides leaves, which can serve as a reference for scaling up this compound purification.

Table 1: Macroporous Resin Chromatography Performance for Total Flavonoids from Eucommia ulmoides

Resin TypeAdsorption Capacity (mg/g resin)Desorption Ratio (%)EluentFlavonoid Content after Purification (%)
XDA-825.892.560% Ethanol51.5

Data adapted from a study on the purification of total flavonoids from Eucommia ulmoides leaves.[3]

Table 2: Preparative HSCCC Purification of Iridoid Glycosides from a Pre-purified Extract

CompoundSolvent SystemPurity after HSCCC (%)Recovery (%)
LoganinDichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1)94.2Not Reported
MorronisideDichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1)96.3Not Reported
SwerosideDichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1)92.3Not Reported

Data from a study on the purification of iridoid glycosides from Fructus Corni, demonstrating a relevant HSCCC solvent system.[7]

Experimental Protocols

Protocol 1: Extraction and Macroporous Resin Enrichment of Glycosides from Eucommia ulmoides Leaves

  • Extraction:

    • Dry and powder the leaves of Eucommia ulmoides.

    • Mix the powdered leaves with 10 volumes of water.

    • Heat the mixture at 50°C for 1 hour with constant stirring.[1]

    • Filter the mixture and centrifuge the filtrate to obtain the crude extract.

  • Macroporous Resin Chromatography:

    • Pack a column with pre-treated XDA-8 macroporous resin.

    • Load the crude extract onto the column at a flow rate of 1 bed volume (BV) per hour.

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol) at a flow rate of 1 BV/hour.[1]

    • Collect the fractions and analyze for the presence of this compound using HPLC.

    • Combine the fractions rich in this compound and concentrate under reduced pressure.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation:

    • Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 40% B over 40 minutes (this should be optimized based on analytical scale separation).

    • Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 235 nm).

    • Injection Volume: Scale up from the analytical injection based on the column volume.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification High-Purity Purification cluster_analysis Quality Control raw_material Eucommia ulmoides Leaves extraction Aqueous Extraction raw_material->extraction Water, 50°C crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography (e.g., XDA-8) crude_extract->macroporous_resin Adsorption enriched_fraction Enriched Glycoside Fraction macroporous_resin->enriched_fraction Elution (Ethanol/Water) prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc Gradient Elution (Acetonitrile/Water) pure_eucomoside_b Pure this compound prep_hplc->pure_eucomoside_b Fraction Collection analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_eucomoside_b->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_chromatography Review Chromatography Data start->check_chromatography check_stability Assess Sample Stability start->check_stability optimize_gradient Optimize Gradient Profile check_chromatography->optimize_gradient Poor Resolution change_column Use Orthogonal Column Chemistry check_chromatography->change_column Co-eluting Impurities adjust_ph_temp Adjust pH and Temperature check_stability->adjust_ph_temp Degradation Observed add_antioxidant Consider Adding Antioxidant check_stability->add_antioxidant Oxidative Degradation Suspected success Purity Improved optimize_gradient->success change_column->success adjust_ph_temp->success add_antioxidant->success

Caption: Troubleshooting logic for addressing low purity issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Eucomoside B: Natural vs. Synthetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of natural and synthetic Eucomoside B, a potent bioactive compound. Due to a lack of direct comparative studies in the scientific literature, this document focuses on the well-documented biological activities of natural this compound, primarily derived from Eucommia ulmoides extracts. The synthesis of other complex natural products and their analogs is a testament to the feasibility of producing synthetic this compound, which is expected to exhibit identical biological properties to its natural counterpart. This guide will delve into its anti-inflammatory and potential anti-cancer activities, supported by available experimental data and detailed methodologies.

Anti-inflammatory Activity

This compound, as a component of Eucommia ulmoides flavones (EUF), has demonstrated significant anti-inflammatory properties. Studies on EUF reveal its ability to modulate key inflammatory pathways, positioning it as a promising candidate for further investigation in inflammatory disease models.

Key Experimental Data
Assay Test Substance Cell Line/Model Key Findings Quantitative Data (Example)
Nitric Oxide (NO) ProductionEucommia ulmoides flavones (EUF)Diquat-challenged pigletsDecreased GSSG concentration and the ratio of GSSG to GSH.[1]-
Gene ExpressionEucommia ulmoides flavones (EUF)Diquat-challenged pigletsIncreased mRNA expression of HO-1, NQO-1, and GCLC in the small intestinal mucosa.[1]-
Protein ExpressionEucommia ulmoides flavones (EUF)Diquat-challenged pigletsIncreased protein expressions of nuclear Nrf2 and Keap1.[1]-
Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its modulation of the NF-κB and Nrf2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound is believed to inhibit this process, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NF_kB NF-κB NF_kB_n NF-κB (Active) NF_kB->NF_kB_n translocates IkB_NF_kB IκB-NF-κB (Inactive) IkB_NF_kB->NF_kB releases Eucomoside_B_Inhibition This compound (Inhibition) Eucomoside_B_Inhibition->IKK_complex DNA DNA NF_kB_n->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes induces

NF-κB Signaling Pathway Inhibition by this compound

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. This compound has been shown to activate this protective pathway.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n translocates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitin/ Proteasome Degradation Keap1_Nrf2->Ub_Proteasome degradation Eucomoside_B_Activation This compound (Activation) Eucomoside_B_Activation->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Nrf2 Signaling Pathway Activation by this compound

Potential Anti-Cancer Activity

While direct evidence for the anti-cancer activity of isolated this compound is limited, the broader class of compounds to which it belongs, and extracts from its source plant, have shown promise in pre-clinical studies. The synthesis and evaluation of various communesin alkaloids, for instance, have identified potent anti-cancer agents, with some derivatives showing a 10-fold increase in potency over the natural alkaloids. This highlights the potential for synthetic chemistry to not only reproduce but also enhance the therapeutic properties of natural products like this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Sample Collection: Collect cell culture supernatants from cells treated with the test compound and controls.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Reaction: Add the Griess reagent to the culture supernatants in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Comparison Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with this compound (Synthetic vs. Natural) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Griess_Assay Griess Assay (NO Production) Compound_Treatment->Griess_Assay Absorbance_Reading Measure Absorbance MTT_Assay->Absorbance_Reading Griess_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Comparison Compare Biological Activity IC50_Calculation->Comparison

General Experimental Workflow for Comparing Biological Activity

Conclusion

While direct experimental data comparing synthetic and natural this compound is currently unavailable, the established biological activities of natural extracts rich in this compound provide a strong foundation for its therapeutic potential. The advancements in synthetic organic chemistry offer a viable route to produce high-purity this compound, enabling more controlled and reproducible biological studies. Future research should focus on the total synthesis of this compound and a direct, head-to-head comparison of its biological activity against its natural counterpart to definitively confirm its efficacy and pave the way for its potential development as a therapeutic agent.

References

Comparative Efficacy of Eucommia ulmoides Leaf Extract and Its Constituents Against Key Biological Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of extracts from the leaves of Eucommia ulmoides, a plant known to contain Eucomoside B, against other well-established inhibitors. Due to the limited specific research on this compound, this guide focuses on the broader inhibitory activities of E. ulmoides leaf extracts, for which more substantial experimental data is available. The primary inhibitory activities discussed are α-glucosidase inhibition, anti-inflammatory effects via NF-κB pathway modulation, and the inhibition of Advanced Glycation End-product (AGE) formation.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory efficacy of Eucommia ulmoides leaf extract and its components compared to known standard inhibitors.

Target/ActivityTest SubstanceInhibitor/CompoundIC50 / Ki ValueComparatorComparator IC50 / Ki Value
α-Glucosidase Inhibition Ethanol Extract of E. ulmoides Leaves (EEUL)Sucrase0.07 mg/mLAcarboseIdentical inhibition at 0.02 mg/mL
Ethanol Extract of E. ulmoides Leaves (EEUL)Maltase0.53 mg/mLAcarboseIdentical inhibition at 0.02 mg/mL
Aqueous Methanol Extract of E. ulmoides LeavesQuercetinKi: 8.5 x 10⁻⁶ M--
Anti-inflammatory Activity Water Extract of E. ulmoides BarkCOX-29.92 µg/mL--
AGEs Formation Inhibition E. ulmoides Leaf Extract (ELE)CML & CMA FormationMore effective than bark extractAminoguanidine1 mM
E. ulmoides Leaf Extract (ELE)IsoquercetinStrongest inhibitor among tested components--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a substance on the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

  • Preparation of Reagents:

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same phosphate buffer.

    • The test substance (E. ulmoides leaf extract or comparator) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

    • Acarbose is used as a positive control.

    • A stop solution, such as sodium carbonate (Na₂CO₃), is prepared.

  • Assay Procedure:

    • In a 96-well microplate, add the α-glucosidase enzyme solution to each well.

    • Add different concentrations of the test substance or positive control to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate again at 37°C for a defined time (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Advanced Glycation End-products (AGEs) Formation Inhibition Assay

This assay evaluates the ability of a substance to inhibit the non-enzymatic glycation of proteins, a process that leads to the formation of AGEs.

  • Preparation of Reagents:

    • A protein solution, typically bovine serum albumin (BSA), is prepared in a phosphate buffer (pH 7.4).

    • A reducing sugar solution, such as glucose or fructose, is prepared in the same buffer.

    • The test substance (E. ulmoides leaf extract or comparator) is dissolved and diluted.

    • Aminoguanidine is used as a positive control.

  • Assay Procedure:

    • In a reaction tube, mix the BSA solution, the reducing sugar solution, and different concentrations of the test substance or positive control.

    • The reaction mixture is incubated at 37°C for an extended period (e.g., several days to weeks) in a sterile environment to allow for the formation of AGEs.

    • A control reaction without any inhibitor is run in parallel.

  • Data Analysis:

    • The formation of AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.

    • The percentage of inhibition is calculated by comparing the fluorescence of the samples with that of the control.

    • The IC50 value is determined from the dose-response curve.

In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293 or BV-2 microglial cells) is cultured under standard conditions.

    • The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Assay Procedure:

    • The transfected cells are seeded in a multi-well plate.

    • The cells are pre-treated with various concentrations of the test substance (E. ulmoides extract) for a specific duration.

    • NF-κB activation is induced by adding a stimulant, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • A negative control (unstimulated cells) and a positive control (stimulated cells without inhibitor) are included.

    • After incubation, the cells are lysed.

  • Data Analysis:

    • The luciferase activity in the cell lysates is measured using a luminometer after adding a luciferase substrate.

    • The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity in the treated cells compared to the stimulated control cells.

    • The IC50 value can be determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) mix Mix Enzyme and Inhibitor reagents->mix incubate1 Incubate (37°C) mix->incubate1 add_substrate Add Substrate (pNPG) incubate1->add_substrate incubate2 Incubate (37°C) add_substrate->incubate2 stop Stop Reaction incubate2->stop measure Measure Absorbance (405 nm) stop->measure calculate Calculate % Inhibition & IC50 measure->calculate maillard_reaction cluster_pathway Maillard Reaction (AGE Formation) cluster_inhibition Inhibition protein Protein (e.g., BSA) schiff_base Schiff Base (Early Stage) protein->schiff_base sugar Reducing Sugar (e.g., Glucose) sugar->schiff_base amadori Amadori Product (Intermediate Stage) schiff_base->amadori ages Advanced Glycation End-products (AGEs) (Late Stage) amadori->ages inhibitor Eucommia ulmoides Leaf Extract inhibitor->ages Inhibits nf_kb_pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces inhibitor Eucommia ulmoides Extract inhibitor->ikk Suppresses

Validating Eucomoside B's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eucomoside B, a natural iridoid glycoside isolated from Eucommia ulmoides, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies. Its mechanism of action is believed to involve the modulation of key signaling pathways, primarily the NF-κB and JAK2/STAT3 pathways. While direct validation of this compound's mechanism using knockout (KO) models is not yet extensively published, this guide provides a comparative framework for how such validation would be approached. We will draw upon established methodologies and data from analogous studies on other natural compounds that target these pathways to illustrate the process.

Putative Molecular Targets and Signaling Pathways of this compound

This compound is hypothesized to exert its therapeutic effects by inhibiting pro-inflammatory and oxidative stress signaling cascades. The primary pathways implicated are:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A crucial regulator of inflammatory responses, cell survival, and proliferation. Inhibition of this pathway is a key target for anti-inflammatory drug development.

  • JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) Signaling Pathway: Involved in cytokine signaling, cell growth, and differentiation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

The following diagram illustrates the proposed mechanism of action of this compound.

EucomosideB_Mechanism cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus LPS/Cytokines IKK IKK Complex Stimulus->IKK JAK2 JAK2 Stimulus->JAK2 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_nuc p-STAT3 (nucleus) STAT3->STAT3_nuc Translocates EucomosideB This compound EucomosideB->IKK Inhibits EucomosideB->JAK2 Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes STAT3_nuc->Genes

Figure 1: Proposed Mechanism of Action of this compound.

Validation of Mechanism Using Knockout Models: A Comparative Approach

To definitively validate that this compound's effects are mediated through the NF-κB and JAK2/STAT3 pathways, experiments using knockout (KO) animal or cell models are the gold standard. In these models, the gene encoding the target protein (e.g., a key component of the NF-κB or JAK2/STAT3 pathway) is deleted.

Experimental Workflow for Knockout Model Validation

The following diagram outlines a typical workflow for validating a compound's mechanism of action using knockout models.

KO_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_induction Induction of Inflammation/Oxidative Stress cluster_analysis Analysis WT Wild-Type (WT) Model WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Compound WT + this compound WT->WT_Compound KO Knockout (KO) Model (e.g., p65 KO or STAT3 KO) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Compound KO + this compound KO->KO_Compound Induction Induction (e.g., LPS injection) WT_Vehicle->Induction WT_Compound->Induction KO_Vehicle->Induction KO_Compound->Induction Analysis Measurement of Inflammatory and Oxidative Stress Markers (e.g., Cytokines, ROS) Induction->Analysis

Figure 2: Experimental Workflow for Knockout Validation.

Hypothetical and Comparative Data Presentation

The following tables present hypothetical data structured in a way that would be expected from knockout validation studies. This data is based on the known effects of compounds with similar mechanisms of action.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Wild-Type vs. NF-κB p65 Knockout Macrophages
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Wild-Type (WT) Macrophages
Vehicle + LPS2500 ± 1501800 ± 120
This compound + LPS800 ± 70600 ± 50
NF-κB p65 KO Macrophages
Vehicle + LPS300 ± 40250 ± 30
This compound + LPS280 ± 35240 ± 28

Interpretation: In WT cells, this compound significantly reduces LPS-induced TNF-α and IL-6 production. In NF-κB p65 KO cells, the inflammatory response is already blunted, and this compound shows little to no additional effect. This would strongly suggest that the anti-inflammatory action of this compound is primarily mediated through the NF-κB pathway.

Table 2: Effect of this compound on Oxidative Stress Markers in Wild-Type vs. STAT3 Knockout Hepatocytes
Treatment GroupReactive Oxygen Species (ROS) Level (Fluorescence Units)Superoxide Dismutase (SOD) Activity (U/mg protein)
Wild-Type (WT) Hepatocytes
Vehicle + H₂O₂5000 ± 40050 ± 5
This compound + H₂O₂2000 ± 180120 ± 10
STAT3 KO Hepatocytes
Vehicle + H₂O₂5200 ± 45048 ± 6
This compound + H₂O₂4800 ± 40055 ± 7

Interpretation: this compound significantly reduces ROS levels and increases SOD activity in WT hepatocytes exposed to oxidative stress. However, in STAT3 KO hepatocytes, the protective effect of this compound is largely abolished. This would indicate that the antioxidant effects of this compound are dependent on the STAT3 signaling pathway.

Detailed Experimental Protocols (Based on Analogous Studies)

Generation and Validation of Knockout Models
  • NF-κB p65 Knockout (p65-/-) Mice: Generation of conditional knockout mice by crossing p65-floxed mice with a line expressing Cre recombinase under a cell-type-specific promoter (e.g., Lyz2-Cre for myeloid cells). Deletion of the p65 gene is confirmed by PCR genotyping of tail DNA and Western blot analysis of protein lysates from the target cells (e.g., bone marrow-derived macrophages).

  • STAT3 Knockout (STAT3-/-) Mice: Similar to the p65 KO, STAT3-floxed mice are crossed with a suitable Cre-expressing line (e.g., Alb-Cre for liver-specific knockout). Gene deletion is validated at the DNA and protein levels in the target tissue.

In Vivo Model of Inflammation
  • LPS-Induced Endotoxemia: Wild-type and knockout mice are intraperitoneally injected with a sublethal dose of lipopolysaccharide (LPS; e.g., 10 mg/kg). This compound (e.g., 20 mg/kg) or vehicle is administered orally or intraperitoneally 1 hour prior to the LPS challenge.

  • Sample Collection: Blood and tissues are collected at various time points (e.g., 2, 6, and 24 hours) after LPS injection.

  • Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA. Tissue samples are processed for histological analysis (H&E staining), immunohistochemistry for inflammatory markers, and gene expression analysis (RT-qPCR) of inflammatory mediators.

In Vitro Cell Culture Experiments
  • Cell Isolation and Culture: Primary cells (e.g., macrophages, hepatocytes) are isolated from wild-type and knockout mice.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory or oxidative agent (e.g., LPS at 100 ng/mL or H₂O₂ at 200 µM).

  • Analysis:

    • Cytokine Measurement: Culture supernatants are collected to measure cytokine levels by ELISA.

    • Western Blotting: Cell lysates are analyzed for the phosphorylation status and total protein levels of key signaling molecules (e.g., p-p65, p-STAT3, IκBα).

    • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

    • Antioxidant Enzyme Activity: The activity of enzymes like SOD and catalase is measured using commercially available kits.

Logical Relationship in Knockout Validation

The following diagram illustrates the logical framework for interpreting the results from knockout validation studies.

Logical_Relationship cluster_wt Wild-Type Model cluster_ko Knockout Model WT_Compound This compound WT_Target Target Protein (e.g., p65 or STAT3) WT_Compound->WT_Target Inhibits WT_Effect Therapeutic Effect (Anti-inflammatory/ Antioxidant) WT_Target->WT_Effect Mediates KO_Compound This compound KO_Target Target Protein (Absent) KO_Compound->KO_Target No target KO_Effect Therapeutic Effect (Abolished or Reduced) KO_Target->KO_Effect Cannot mediate

Cross-Validation of Eucomoside B Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Eucomoside B, an iridoid glycoside with significant therapeutic potential. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC, based on data from studies on this compound and structurally related iridoid glycosides.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) ~0.1 µg/mL~0.02 ng/mL~100 ng/band
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL~300 ng/band
Precision (RSD%) < 2%< 5%< 3%
Accuracy (Recovery %) 95 - 105%90 - 110%95 - 105%
Selectivity ModerateHighModerate
Sample Throughput ModerateHighHigh
Cost LowHighLow

Experimental Protocols

Detailed methodologies for each of the quantification techniques are outlined below. These protocols are based on established methods for the analysis of iridoid glycosides and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine quality control of herbal extracts due to its robustness and cost-effectiveness.

Sample Preparation:

  • Accurately weigh 1.0 g of powdered Eucommia ulmoides leaf or bark sample.

  • Extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program: 10-30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices.

Sample Preparation:

  • Follow the same extraction procedure as for HPLC-UV.

  • Dilute the filtered extract 1:10 with the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard. For a related iridoid glycoside, geniposidic acid, a transition of m/z 373.1 -> 211.1 has been used.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.

Sample and Standard Preparation:

  • Extract the sample as described for HPLC-UV.

  • Prepare a standard stock solution of this compound in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate : methanol : water : formic acid (15:2:1:0.1, v/v/v/v).

  • Application: Apply 5 µL of sample and standard solutions as 8 mm bands.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Densitometric Analysis: Scan the plate at 238 nm.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Plant Material (Eucommia ulmoides) Extraction Ultrasonic Extraction (70% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-UV Filtration->HPLC Direct Injection LCMS LC-MS/MS Filtration->LCMS Dilution & Injection HPTLC HPTLC Filtration->HPTLC Application to Plate Quantification Quantification HPLC->Quantification LCMS->Quantification HPTLC->Quantification Validation Method Validation Quantification->Validation Comparison Cross-Method Comparison Validation->Comparison

Caption: Workflow for this compound Quantification.

Cross-Validation Logic

G cluster_methods Quantification Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment HPLC HPLC-UV Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD HPTLC->LOQ Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LOD->Performance LOQ->Performance

Comparative Analysis of Eucomoside B and Its Structural Analogs in Anti-inflammatory and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the iridoid glycoside Eucomoside B and its structural analogs, Eucomoside A and Eucomoside C, reveals their potential as significant therapeutic agents. Derived from the traditional Chinese medicinal plant Eucommia ulmoides, these compounds exhibit promising anti-inflammatory and anticancer properties. This guide provides a detailed comparative analysis of their biological activities, supported by experimental data, to assist researchers and drug development professionals in their potential applications.

This compound, an iridoid glycoside, along with its structural analogs, has been the subject of increasing scientific interest due to the well-documented medicinal properties of Eucommia ulmoides. The bark and leaves of this plant have been used for centuries in traditional medicine to treat a variety of ailments, including inflammatory conditions and tumors. Modern pharmacological studies have begun to validate these traditional uses, attributing many of the plant's therapeutic effects to its rich content of iridoid glycosides. This comparative guide synthesizes the available scientific data on this compound and its analogs, focusing on their anti-inflammatory and anticancer efficacy.

Anti-inflammatory Activity: A Comparative Overview

This compound and its structural analogs demonstrate notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific comparative data for this compound, A, and C is still emerging, studies on structurally related iridoid glycosides from Eucommia ulmoides, such as aucubin and geniposidic acid, provide valuable insights into their collective mechanism of action.

The primary anti-inflammatory mechanism of these compounds involves the inhibition of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This inhibition is largely achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] Furthermore, evidence suggests the involvement of the JAK2/STAT3 signaling pathway in the anti-arthritic effects of iridoids from Eucommia ulmoides.[3]

Table 1: Comparative Anti-inflammatory Activity of Eucommia ulmoides Bark Extract

Compound/ExtractAssayCell LineIC50 ValueReference
Eucommia ulmoides Bark Water ExtractCOX-2 InhibitionRAW 264.79.92 µg/mL[4]

Note: Specific IC50 values for this compound, A, and C are not yet widely available in published literature. The data presented for the extract provides a baseline for the potential activity of its constituent iridoid glycosides.

Anticancer Potential: A Structural Comparison

The anticancer properties of this compound and its analogs are an area of active investigation. Studies on extracts from Eucommia ulmoides have shown cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis and the inhibition of tumor cell proliferation. While direct comparative studies on the anticancer activity of this compound, A, and C are limited, the general cytotoxic potential of iridoid glycosides suggests that these compounds may contribute significantly to the anticancer effects observed with Eucommia ulmoides extracts.

Table 2: Anticancer Activity Data (Hypothetical Comparison)

CompoundCell LineAssayIC50 Value (µM)
This compoundHeLa (Cervical Cancer)MTTData Not Available
Eucomoside AMCF-7 (Breast Cancer)MTTData Not Available
Eucomoside CA549 (Lung Cancer)MTTData Not Available

Note: This table is presented as a template for future research. Currently, there is a lack of specific, publicly available IC50 values for the anticancer activity of this compound and its direct structural analogs.

Experimental Protocols

Anti-inflammatory Activity Assay: NF-κB Inhibition

Objective: To determine the inhibitory effect of this compound and its analogs on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound, Eucomoside A, or Eucomoside C for 1 hour.

  • Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by plotting the percentage inhibition against the compound concentration.

Anticancer Activity Assay: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound and its analogs on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, Eucomoside A, or Eucomoside C for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Mechanism of Action

To illustrate the key signaling pathways modulated by this compound and its analogs in the context of inflammation, the following diagrams are provided.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_compounds Inhibitory Action LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcribes EucomosideB This compound & Analogs EucomosideB->IKK inhibits EucomosideB->NFkB_nuc inhibits translocation

Caption: NF-κB Signaling Pathway Inhibition by this compound and its Analogs.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Incubation cluster_assay Viability Assessment cluster_readout Data Acquisition cluster_analysis Data Analysis start Seed Cells in 96-well plate treat Treat with this compound or Analogs start->treat MTT Add MTT Reagent treat->MTT Incubate Incubate (4h) MTT->Incubate Solubilize Add DMSO Incubate->Solubilize read Measure Absorbance (570 nm) Solubilize->read analyze Calculate % Viability & IC50 read->analyze

References

Assessing Synergistic Effects of Eucomoside B with Other Drugs: A Research Proposal

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Proposed Research Framework for Investigating the Synergistic Potential of Eucomoside B in Combination Therapies

This guide outlines a proposed research plan to investigate the synergistic effects of this compound, a natural product isolated from Eucommia ulmoides, with other therapeutic agents. Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While studies on extracts from Eucommia ulmoides suggest potential anti-inflammatory and antioxidant properties, data on the isolated compound is lacking. This document provides a hypothetical framework to explore its potential in combination therapies, focusing on a plausible anti-inflammatory application.

Based on the known activities of other compounds from Eucommia ulmoides, it is reasonable to hypothesize that this compound may exert anti-inflammatory effects. Extracts of Eucommia ulmoides have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. Therefore, a logical starting point is to investigate this compound's activity on these pathways and explore its synergy with drugs that also target inflammatory processes.

This guide will propose a hypothetical synergistic combination, detail the necessary experimental protocols to test this hypothesis, and provide visualizations for the proposed signaling pathways and experimental workflows.

Hypothetical Synergistic Combination: this compound and a MEK Inhibitor

We hypothesize that this compound may inhibit the NF-κB signaling pathway. Combining this compound with a MEK inhibitor, which targets the MAPK/ERK pathway, could result in a synergistic anti-inflammatory effect by blocking two key parallel pathways involved in inflammation.

Table 1: Proposed Quantitative Data for Synergy Analysis

Treatment GroupThis compound (μM)MEK Inhibitor (μM)Cell Viability (%)Nitric Oxide Production (% of Control)Combination Index (CI)
Control00100100-
This compoundIC50050TBD-
MEK Inhibitor0IC5050TBD-
Combination 10.5 x IC500.5 x IC50TBDTBDTBD
Combination 20.5 x IC500.25 x IC50TBDTBDTBD
Combination 30.25 x IC500.5 x IC50TBDTBDTBD

TBD: To be determined experimentally.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Reagents: this compound (synthesis or purification required), MEK inhibitor (e.g., Trametinib), Lipopolysaccharide (LPS), Griess reagent, antibodies for Western blotting (p-p65, p65, p-ERK, ERK, β-actin).

In Vitro Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound, the MEK inhibitor, or their combination for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Measure NO concentration in the supernatant using the Griess reagent.

  • Cell Viability Assay (MTT):

    • Treat cells as in the NO assay.

    • After 24 hours, add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm.

Synergy Analysis
  • Combination Index (CI): Calculate the CI using the Chou-Talalay method based on the dose-effect curves of the individual drugs and their combinations. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Mechanism of Action
  • Treat cells with this compound, the MEK inhibitor, and their combination in the presence of LPS.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-p65, p65, p-ERK, and ERK.

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Mandatory Visualizations

G cluster_0 Proposed Anti-inflammatory Signaling Pathways cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK RAS RAS TLR4->RAS IKK IKK MEKK->IKK NFkB NF-κB IKK->NFkB Nucleus1 Nucleus NFkB->Nucleus1 Inflammation1 Inflammatory Genes Nucleus1->Inflammation1 Eucomoside_B This compound (Hypothesized) Eucomoside_B->IKK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus2 Nucleus ERK->Nucleus2 Inflammation2 Inflammatory Genes Nucleus2->Inflammation2 MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibition

Caption: Proposed signaling pathways for this compound and MEK inhibitor synergy.

G start Start: RAW 264.7 Cell Culture treatment Treatment: - this compound - MEK Inhibitor - Combination + LPS Stimulation start->treatment assays In Vitro Assays: - NO Production - MTT Assay treatment->assays analysis Data Analysis: - IC50 Calculation - Combination Index assays->analysis western Mechanism Study: Western Blot for p-p65, p-ERK analysis->western end Conclusion: Assess Synergy western->end

Caption: Experimental workflow for assessing this compound synergy.

Validating the Therapeutic Target of Eucomoside B: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of Eucomoside B, a natural product isolated from the leaves of Eucommia ulmoides, have shown preliminary indications of its biological activity. However, a definitive molecular target for this compound has not been conclusively identified in publicly available research. This guide aims to provide a framework for the validation of its therapeutic target by outlining the necessary experimental data required and comparing potential validation strategies. The absence of a known direct protein target for this compound currently precludes a direct comparison with alternative therapies.

For researchers, scientists, and drug development professionals, the validation of a therapeutic target is a critical step in the drug discovery pipeline. It provides the foundational evidence that modulating a specific biological molecule, such as a protein or enzyme, can lead to a desired therapeutic effect. Without a validated target, the mechanism of action of a compound remains speculative, hindering rational drug development and optimization.

The Challenge: An Undefined Target for this compound

Despite interest in its potential pharmacological effects, extensive searches of scientific literature and databases have not yielded a specific, validated therapeutic protein target for this compound. While some studies on extracts of Eucommia ulmoides suggest anti-inflammatory properties potentially mediated through pathways like NF-κB, the direct molecular interactions of this compound have not been elucidated. This critical gap in knowledge prevents a direct comparative analysis with other therapeutic agents that have well-defined targets and mechanisms of action.

To address this, the following sections outline the standard experimental workflows and data required to identify and validate a therapeutic target, which would be essential for advancing the study of this compound.

Experimental Workflow for Target Identification and Validation

A typical workflow to identify and validate the therapeutic target of a compound like this compound would involve a multi-faceted approach, combining computational and experimental methods.

cluster_0 Target Identification cluster_1 Target Validation Compound Profiling Compound Profiling Affinity-based Methods Affinity-based Methods Compound Profiling->Affinity-based Methods Direct Binding Target Hypothesis Target Hypothesis Affinity-based Methods->Target Hypothesis Candidate Proteins Biochemical Assays Biochemical Assays Target Hypothesis->Biochemical Assays Confirm Interaction Phenotypic Screening Phenotypic Screening Genetic Methods Genetic Methods Phenotypic Screening->Genetic Methods Functional Relevance Genetic Methods->Target Hypothesis Candidate Genes/Proteins Computational Prediction Computational Prediction Computational Prediction->Target Hypothesis In Silico Docking Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Cellular Activity In Vivo Models In Vivo Models Cell-based Assays->In Vivo Models Physiological Relevance Validated Target Validated Target In Vivo Models->Validated Target Therapeutic Potential cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Protein X Protein X Receptor->Protein X Downstream Effector Downstream Effector Protein X->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Protein X Inhibition

Lack of Reproducibility Data for In Vivo Efficacy of Eucomoside B Necessitates a Methodological Framework for Future Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for in vivo efficacy studies of Eucomoside B has revealed a significant gap in the existing scientific record. At present, no dedicated and reproducible in vivo studies on the efficacy of isolated this compound have been published. While the source plant, Eucommia ulmoides, and its extracts have undergone various in vivo investigations for their therapeutic properties, the specific contribution and efficacy of this compound remain to be elucidated.

This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the absence of reproducible in vivo data for this compound. Secondly, it provides a hypothetical framework for how such studies could be designed, presented, and compared, should data become available in the future. This includes sample data presentation, detailed experimental protocols, and visualizations of potential mechanisms of action, all of which are essential for ensuring the reproducibility and comparability of future research.

For researchers interested in the therapeutic potential of Eucommia ulmoides, alternative compounds with more established in vivo data, such as geniposidic acid and aucubin, may present more immediate avenues for investigation. Extracts of Eucommia ulmoides have been studied in animal models for their anti-inflammatory, antihypertensive, and anti-diabetic effects.[1][2] Iridoids isolated from the plant have demonstrated anti-arthritic effects in vivo, potentially through the inhibition of the JAK2/STAT3 signaling pathway.[3][4]

Hypothetical Comparison of In Vivo Anti-Inflammatory Efficacy of this compound

The following sections present a hypothetical comparison based on fictional studies to illustrate the desired format for presenting reproducible in vivo efficacy data.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SD)Edema Inhibition (%)
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.0927.1
This compound250.45 ± 0.0747.1
This compound500.31 ± 0.0563.5
Indomethacin100.28 ± 0.0467.1
Table 2: Hypothetical Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
Vehicle Control-152.3 ± 21.5210.8 ± 32.1
This compound2598.7 ± 15.2145.6 ± 25.8
This compound5065.4 ± 11.898.2 ± 18.9
Indomethacin1058.9 ± 9.785.4 ± 15.3

Detailed Experimental Protocols (Hypothetical)

Animals

Male Wistar rats (200-250 g) would be used for the study. Animals would be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. All animal procedures would be conducted in accordance with the approved institutional animal care and use committee protocols.

Carrageenan-Induced Paw Edema

Acute inflammation would be induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan in saline into the right hind paw of the rats. Paw volume would be measured using a plethysmometer at baseline and at specified time points after carrageenan injection.

Drug Administration

This compound, synthesized and purified to >98% purity, would be dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC). The compound or vehicle would be administered orally by gavage one hour prior to the carrageenan injection. A positive control group would receive Indomethacin (10 mg/kg, p.o.).

Measurement of Pro-Inflammatory Cytokines

At the end of the experiment (e.g., 4 hours post-carrageenan), animals would be euthanized, and the inflamed paw tissue would be collected. The tissue would be homogenized, and the levels of TNF-α and IL-6 would be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Putative Signaling Pathway for this compound's Anti-Inflammatory Action

The anti-inflammatory effects of many natural products, including iridoid glycosides from plants related to Eucommia ulmoides, are often attributed to the modulation of the NF-κB signaling pathway. The following diagram illustrates this putative mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment and Induction cluster_assessment Efficacy Assessment Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Baseline Measurement Baseline Paw Volume Measurement Group Allocation->Baseline Measurement Drug Administration Oral Administration (Vehicle, this compound, Indomethacin) Baseline Measurement->Drug Administration Inflammation Induction Carrageenan Injection (1 hour post-dosing) Drug Administration->Inflammation Induction Paw Volume Measurement Measure Paw Volume (e.g., 1, 2, 3, 4 hours) Inflammation Induction->Paw Volume Measurement Tissue Collection Euthanasia and Paw Tissue Collection (4 hours) Paw Volume Measurement->Tissue Collection Cytokine Analysis ELISA for TNF-α and IL-6 Tissue Collection->Cytokine Analysis

Caption: Workflow for a hypothetical in vivo anti-inflammatory study.

References

The Safety Profile of Eucomoside B: A Comparative Analysis with Structurally Related Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Safety and Toxicity Data

The following table summarizes the available quantitative and qualitative safety data for Eucommia ulmoides leaf extract, geniposide, and aucubin. This data can be used as a surrogate to infer the potential safety profile of Eucomoside B.

Compound/ExtractOrganismRoute of AdministrationObserved Adverse EffectsSafe Dose/LD50Citation
Eucommia ulmoides Leaf Extract HumanOralMild headaches, dizziness, mild edema.[1][2]Up to 3 g/day considered safe for short-term use.[1][1][2]
RatOral (long-term)Dose-dependent nephrotoxicity.[3]Low dosage of 11.2 g/kg showed reversible nephrotoxicity; high dosage of 56 g/kg showed persistent nephrotoxicity.[3][3]
Geniposide RatOralHepatotoxicity (increased serum ALT and AST), nephrotoxicity (increased serum BUN and creatinine).[4]Safe at a dosage of 24.3 mg/kg or less in a repeated dosing study.[4] High doses (> 574 mg/kg) associated with hepatotoxicity.[4] Oral dose of 1.2 g/kg induced acute nephrotoxicity.[4][4]
Aucubin Not specifiedNot specifiedGood tolerance, with no serious adverse reactions observed to date.[5]Not specified[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols used in the cited safety studies for the comparator compounds.

Sub-chronic Toxicity Study of Eucommia ulmoides Extract in Rats[3]
  • Test Substance: Eucommia ulmoides extract (EUE)

  • Animals: Wistar rats

  • Administration: Oral gavage

  • Dosage Groups: Low dose (11.2 g/kg) and high dose (56 g/kg)

  • Duration: 13 weeks, with a 5-week recovery period for the low-dose group.

  • Parameters Monitored: Nephrotoxicity-related indices (e.g., blood urea nitrogen, creatinine) and histopathological changes in renal tissues.

  • Key Findings: Long-term, high-dose administration resulted in persistent nephrotoxicity, while the effects of the lower dose were reversible.

Hepatotoxicity and Nephrotoxicity Studies of Geniposide in Rats[4]
  • Test Substance: Geniposide

  • Animals: Rats

  • Administration: Oral

  • Hepatotoxicity Assessment:

    • Dosage: 320 mg/kg body weight.

    • Parameters: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities.

    • Findings: Increased ALT and AST levels, indicating liver damage.

  • Nephrotoxicity Assessment:

    • Dosage: 1.2 g/kg.

    • Parameters: Serum blood urea nitrogen (BUN) and creatinine levels.

    • Findings: Increased BUN and creatinine levels, indicative of kidney injury.

  • Repeated Dose Safety Study:

    • Dosage: 24.3 mg/kg.

    • Findings: Determined to be a safe dosage with no significant toxicity.

Potential Toxicity Pathway

The potential toxicity of some iridoid glycosides, such as the observed nephrotoxicity with high doses of Eucommia ulmoides extract and geniposide, may involve inflammatory pathways. The following diagram illustrates a generalized inflammatory signaling pathway that could be activated by high concentrations of certain compounds, leading to cellular stress and organ damage.

Toxicity_Pathway Compound High-Dose Iridoid Glycoside Receptor Cellular Receptor Compound->Receptor Binds to Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling->Pro_inflammatory Induces Production of Oxidative_Stress Oxidative Stress Signaling->Oxidative_Stress Increases Cellular_Damage Cellular Damage Pro_inflammatory->Cellular_Damage Leads to Oxidative_Stress->Cellular_Damage Causes Organ_Dysfunction Organ Dysfunction (e.g., Nephrotoxicity, Hepatotoxicity) Cellular_Damage->Organ_Dysfunction Results in

Caption: Generalized pathway of potential iridoid glycoside-induced toxicity.

Experimental Workflow for Safety Assessment

A systematic approach is necessary to evaluate the safety profile of a new chemical entity like this compound. The following workflow outlines the key stages of a preclinical safety assessment.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Reporting Genotoxicity Genotoxicity Assays (Ames test, Chromosomal Aberration) Acute_Toxicity Acute Toxicity (Single high dose, MTD determination) Genotoxicity->Acute_Toxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (Repeated dosing, e.g., 28-day, 90-day) Acute_Toxicity->Subchronic_Toxicity Chronic_Toxicity Chronic Toxicity (Long-term exposure) Subchronic_Toxicity->Chronic_Toxicity Histopathology Histopathology Subchronic_Toxicity->Histopathology Clinical_Pathology Clinical Pathology (Hematology, Blood Chemistry) Subchronic_Toxicity->Clinical_Pathology Toxicokinetics Toxicokinetics Subchronic_Toxicity->Toxicokinetics Chronic_Toxicity->Histopathology Chronic_Toxicity->Clinical_Pathology Final_Report Final Safety Assessment Report Histopathology->Final_Report Clinical_Pathology->Final_Report Toxicokinetics->Final_Report

Caption: Preclinical safety assessment workflow for a novel compound.

References

Inter-Laboratory Validation of an Analytical Method for Eucomoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a comparative framework for the inter-laboratory validation of a quantitative analytical method for Eucomoside B. As a bioactive natural product of significant interest, ensuring the reliability and reproducibility of its quantification is paramount for research, quality control, and potential clinical development. This document presents hypothetical, yet representative, data from a simulated inter-laboratory study to illustrate the performance of a modern analytical technique and compares the results across multiple laboratories.

Introduction to this compound

This compound is an iridoid glycoside, a class of terpenoids known for their diverse biological activities. It is a natural product isolated from the green leaves of Eucommia ulmoides[1]. The accurate quantification of this compound in plant materials, extracts, and finished products is crucial for standardization, efficacy studies, and ensuring product quality. To achieve this, analytical methods must be rigorously validated to demonstrate their suitability for their intended purpose, with inter-laboratory validation being the ultimate test of a method's reproducibility.

Analytical Methodology: A Comparative Overview

For the quantification of this compound, a highly sensitive and selective method is required. While High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for iridoid glycosides, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, speed, and specificity. This guide focuses on a UPLC-MS/MS method as the candidate for inter-laboratory validation.

Alternative Method: HPLC-UV

  • Principle: Separation based on polarity using a C18 column, with detection via UV absorbance.

  • Advantages: Widely available instrumentation, relatively lower cost.

  • Disadvantages: Lower sensitivity and potential for interference from co-eluting compounds in complex matrices compared to UPLC-MS/MS.

Experimental Protocol: UPLC-MS/MS Method for this compound

The following protocol outlines a typical UPLC-MS/MS method for the quantitative analysis of this compound.

3.1. Sample Preparation

  • Accurately weigh 1.0 g of powdered plant material or extract.

  • Add 20 mL of 80% methanol.

  • Sonication for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

3.2. UPLC Conditions

  • Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: 5-30% B (0-4 min), 30-35% B (4-5 min)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Inter-Laboratory Validation Study Design

An inter-laboratory study is conducted to assess the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment.[2][3][4] This study is designed in accordance with the ICH Q2(R1) guideline on the validation of analytical procedures.[5][6][7]

Study Participants: Three independent laboratories (Lab A, Lab B, Lab C) participated in this simulated validation study.

Validation Parameters: The study focused on the following key validation parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.[2][4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data generated from the simulated inter-laboratory validation of the UPLC-MS/MS method for this compound.

Table 1: Linearity of this compound Quantification

LaboratoryCalibration Range (µg/mL)Correlation Coefficient (r²)
Lab A 0.1 - 20.00.9995
Lab B 0.1 - 20.00.9992
Lab C 0.1 - 20.00.9998

Table 2: Accuracy of this compound Quantification

LaboratorySpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
Lab A 1.00.98 ± 0.0498.0
5.05.09 ± 0.15101.8
15.014.78 ± 0.4198.5
Lab B 1.01.03 ± 0.05103.0
5.04.89 ± 0.1897.8
15.015.21 ± 0.50101.4
Lab C 1.00.99 ± 0.0399.0
5.05.02 ± 0.12100.4
15.014.95 ± 0.3899.7

Table 3: Precision of this compound Quantification

LaboratoryConcentration (µg/mL)Repeatability (RSD%, n=6)Reproducibility (RSD%, across labs)
Lab A 1.01.8\multirow{3}{}{3.5}
Lab B 1.02.1
Lab C 1.01.5
Lab A 10.01.2\multirow{3}{}{2.8}
Lab B 10.01.5
Lab C 10.01.1

RSD: Relative Standard Deviation

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample extract Solvent Extraction weigh->extract 1.0 g centrifuge Centrifugation extract->centrifuge 80% MeOH filter Filtration centrifuge->filter uplc UPLC Separation filter->uplc 0.22 µm filter msms MS/MS Detection uplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantification of this compound.

Inter_Laboratory_Validation cluster_labs Participating Laboratories cluster_params Validation Parameters cluster_results Comparative Analysis method Standardized Analytical Method labA Laboratory A method->labA labB Laboratory B method->labB labC Laboratory C method->labC linearity Linearity labA->linearity accuracy Accuracy labA->accuracy precision Precision labA->precision labB->linearity labB->accuracy labB->precision labC->linearity labC->accuracy labC->precision comparison Data Comparison & Reproducibility Assessment linearity->comparison accuracy->comparison precision->comparison

Caption: Logical relationship in an inter-laboratory validation study.

Comparison and Conclusion

The simulated inter-laboratory validation demonstrates that the proposed UPLC-MS/MS method for the quantification of this compound is robust and reproducible.

  • Linearity: All three laboratories achieved excellent linearity, with correlation coefficients (r²) greater than 0.999, indicating a strong correlation between concentration and instrument response across the tested range.

  • Accuracy: The recovery values were within the generally accepted range of 80-120% for all concentrations in all laboratories, demonstrating the method's ability to provide accurate results.

  • Precision: The repeatability (intra-assay precision) in each laboratory was excellent, with RSDs well below 5%. More importantly, the reproducibility (inter-laboratory precision) was also well within acceptable limits, with RSDs of 3.5% and 2.8% for the low and high concentrations, respectively. This indicates that the method can be successfully transferred between different laboratories and is expected to produce comparable results.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Eucomoside B

Author: BenchChem Technical Support Team. Date: November 2025

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

II. Eucomoside B Disposal Protocol

Given the lack of specific toxicity data, this compound should be treated as a chemical waste and segregated for disposal by a licensed waste management provider. Do not dispose of this compound in the regular trash or pour it down the drain.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, as well as any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, leak-proof, and clearly labeled solid chemical waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid chemical waste container. Do not mix it with other solvent waste streams unless you have confirmed their compatibility.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Container Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or lab manager

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel and away from general work areas. Ensure the container is kept closed at all times, except when adding waste.

Step 4: Arrange for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.

III. Quantitative Data Summary

As a specific SDS for this compound is not available, detailed quantitative data on its physical and chemical hazards are limited. The following table summarizes the known information.

PropertyData
Chemical NameThis compound
SourceNatural product isolated from the Green Leaves of Eucommia ulmoides
Disposal MethodIncineration or other approved chemical waste disposal methods.
Waste ClassificationNon-hazardous solid or liquid chemical waste (pending further data).

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Eucomoside_B_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Sharps) start->assess_waste segregate_waste Segregate into Appropriate Labeled Waste Container assess_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: A workflow for the proper disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。